Verapamil-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H38N2O4 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/i1D3,2D3,20D |
InChI Key |
SGTNSNPWRIOYBX-ZGBMZCDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of Verapamil-d7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. This isotopically labeled compound serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the synthetic strategies, detailed analytical characterization, and relevant experimental protocols.
Physicochemical Properties
This compound shares the same core structure as Verapamil, with seven deuterium atoms strategically incorporated, typically on the isopropyl group. This substitution results in a higher molecular weight, which is essential for its use in mass spectrometry-based assays.
| Property | Value |
| Molecular Formula | C₂₇H₃₁D₇N₂O₄ |
| Molecular Weight | 461.64 g/mol |
| Monoisotopic Mass | 461.32709492 Da |
| Appearance | White Solid |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that introduces deuterium atoms into the molecular structure. While specific, detailed protocols are often proprietary, the general synthetic approach can be inferred from the synthesis of deuterated verapamil analogs. A common strategy involves the use of deuterated starting materials.
One reported pathway for a related deuterated analog, (-)-Verapamil-d6, starts with ring-trideuterated 3,4-dimethoxyphenylacetic acid.[1] Further deuterium incorporation is achieved on the N-methyl-3,4-dimethoxyphenethylamine moiety.[1] For this compound, a similar strategy would be employed, utilizing a deuterated isopropyl group precursor.
A generalized synthetic workflow is depicted below:
Characterization of this compound
The identity, purity, and isotopic enrichment of this compound are confirmed through a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone for the characterization of this compound. It confirms the molecular weight and provides information on the fragmentation pattern, which is crucial for developing quantitative assays. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition.
Typical MS Fragmentation: The fragmentation of Verapamil, and by extension this compound, involves cleavage at several key bonds. The major fragment ions of unlabeled Verapamil are observed at m/z 303, 165, and 150. These correspond to the cleavage of the bond between the quaternary carbon and the propyl chain, and the benzylic cleavage of the dimethoxyphenethyl group, respectively. For this compound, the corresponding fragment containing the deuterated isopropyl group would show a mass shift of +7 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the specific sites of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum of this compound will be similar to that of Verapamil, but with significantly reduced or absent signals corresponding to the protons on the isopropyl group, confirming successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbons bearing deuterium will exhibit coupling (C-D coupling) and may show a slight isotopic shift.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming the locations of isotopic labeling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical purity of this compound. A reversed-phase HPLC method with UV detection is typically employed. Commercial suppliers of this compound hydrochloride report purities of 99.7% by HPLC.[2]
Experimental Protocols
LC-MS/MS Method for Quantification of Verapamil and [²H₇]Verapamil: [3]
-
Sample Preparation: Solid-phase extraction (SPE) using end-capped CN- and C2 cartridges.[3]
-
Chromatography: LUNA C8 analytical column (150x2 mm I.D., 5 µm particle size).
-
Mobile Phase: A gradient of 5 mM ammonium acetate and acetonitrile (from 70:30 to 40:60).
-
Flow Rate: Not specified in the abstract.
-
Run Time: 15 minutes.
-
Detection: Mass spectrometer operated in the selected-ion monitoring (SIM) mode.
-
Limit of Quantification (LOQ): 1 pmol/ml in plasma and intestinal perfusate.
Conclusion
This compound is an indispensable tool in modern drug development and clinical pharmacology. Its synthesis requires careful control of deuterated reagents and reaction conditions. Thorough characterization by mass spectrometry, NMR, and HPLC is crucial to ensure its identity, purity, and isotopic enrichment for its application as a reliable internal standard in quantitative bioanalytical methods. The analytical methods outlined provide a robust framework for its use in demanding research environments.
References
- 1. Synthesis of deuterated optically active verapamil and gallopamil, and of N-/sup 13/C-methyl-verapamil (Journal Article) | ETDEWEB [osti.gov]
- 2. esschemco.com [esschemco.com]
- 3. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil-d7 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Verapamil-d7
Introduction
This compound is the deuterium-labeled analogue of Verapamil, a phenylalkylamine calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] As a stable isotope-labeled internal standard, this compound is crucial for quantitative bioanalytical studies, including pharmacokinetic and bioavailability assessments, typically employing mass spectrometry-based methods like LC-MS.[4] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous drug without significantly altering its chemical behavior. This guide provides a detailed overview of the chemical properties, stability, and analytical methodologies pertinent to this compound for researchers and professionals in drug development.
Chemical and Physical Properties
This compound shares its core structure with Verapamil, with deuterium atoms replacing hydrogen on the propan-2-yl group.[5] This substitution is key to its function as an internal standard in quantitative analysis. The fundamental physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |
| Molecular Formula | C₂₇H₃₁D₇N₂O₄ | C₂₇H₃₂D₇ClN₂O₄ | |
| Molecular Weight | 461.64 g/mol | 498.11 g/mol | |
| CAS Number | 100578-79-8 | 1188265-55-5 | |
| Appearance | - | White Solid | |
| Purity (Typical) | - | ≥99% (atom D); ≥98% (Chemical) |
Stability and Storage
The stability of a reference standard is paramount to ensuring accurate and reproducible analytical results. This compound is generally stable under recommended storage conditions.
Storage Conditions :
-
Long-term Storage : For optimal stability, this compound and its hydrochloride salt should be stored at -20°C in a sealed container, protected from moisture.
-
Shipping : The compound is typically shipped at ambient temperature.
-
In Solution : When dissolved in a solvent such as H₂O, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for 1 month.
Degradation Profile : Forced degradation studies on the non-labeled parent compound, Verapamil Hydrochloride, provide critical insights into the stability of this compound. These studies indicate that the molecule is susceptible to degradation under specific stress conditions.
-
Base and Oxidative Hydrolysis : Significant degradation is observed when subjected to basic and oxidative conditions.
-
Acid, Thermal, and Photolytic Stability : The drug is relatively stable under acidic, thermal, and photolytic stress.
Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides, and toxic chlorides.
Metabolic Pathways
Verapamil undergoes extensive first-pass metabolism in the liver, primarily through reactions mediated by the Cytochrome P450 (CYP) enzyme system. The main metabolic transformations are N-dealkylation, N-demethylation, and O-demethylation. The primary metabolite, Norverapamil, which retains about 20% of the cardiovascular activity of the parent drug, is formed via N-demethylation by CYP3A4, CYP3A5, and CYP2C8.
Caption: Metabolic pathway of Verapamil via Cytochrome P450 enzymes.
Experimental Protocols
Accurate quantification of Verapamil and, by extension, the use of this compound as an internal standard, relies on validated analytical methods. A stability-indicating reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is a prime example.
Protocol: Stability-Indicating RP-UPLC Method
This method is designed to separate Verapamil hydrochloride from its impurities and degradation products.
1. Chromatographic Conditions:
-
Column: Shimpak XR ODS, 75mm × 3.0mm, 1.7µm particle size.
-
Mobile Phase: A gradient elution using a mixture of ammonium formate, orthophosphoric acid, and acetonitrile.
-
Detection: UV detection at 278 nm.
-
Elution Time: Total elution time is approximately 18 minutes.
2. Forced Degradation Study Workflow: To assess the stability-indicating nature of the method, the drug substance is subjected to various stress conditions.
Caption: Workflow for a forced degradation study of Verapamil.
3. Method Validation Parameters: The analytical method should be validated for the following parameters to ensure its reliability for quality control and stability assessment:
-
Specificity
-
Precision (repeatability and intermediate precision)
-
Linearity
-
Accuracy
-
Robustness
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Conclusion
This compound serves as an indispensable tool in modern drug analysis, particularly for pharmacokinetic and bioequivalence studies requiring high precision. A thorough understanding of its chemical properties, stability profile, and the analytical methods used for its quantification is essential for researchers. The information provided in this guide, from fundamental physicochemical data to detailed metabolic pathways and analytical protocols, offers a comprehensive resource for scientists and drug development professionals working with this important labeled compound.
References
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Verapamil | SIELC Technologies [sielc.com]
- 3. Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Verapamil D7 | 100578-79-8 | SynZeal [synzeal.com]
A Technical Guide to the Metabolism and Potential Metabolites of Verapamil-d7
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Verapamil, a widely used calcium channel blocker, undergoes extensive and complex metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Its deuterated analog, Verapamil-d7, serves as an invaluable tool, typically as an internal standard, for the accurate quantification of the parent drug and its metabolites in biological matrices.[1] The metabolic pathways of this compound are considered identical to those of unlabeled Verapamil. This guide provides an in-depth overview of the core metabolic transformations, the enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying its biotransformation.
Core Metabolic Pathways of Verapamil
Verapamil is subject to significant first-pass metabolism in the liver, with less than 5% of an oral dose being excreted as the unchanged parent drug.[2][3] The biotransformation occurs through three primary types of Phase I reactions: N-dealkylation, N-demethylation, and O-demethylation.[2] These reactions are catalyzed predominantly by CYP3A4, CYP3A5, and CYP2C8, with minor contributions from other isoforms like CYP1A2, CYP2D6, and CYP2E1.[4]
-
N-demethylation: This pathway leads to the formation of norverapamil, an active metabolite that retains approximately 20% of the cardiovascular activity of Verapamil. This reaction is primarily mediated by CYP3A4, CYP3A5, and CYP2C8.
-
N-dealkylation: This is a major metabolic route that produces the metabolite D-617. The enzymes CYP3A4, CYP3A5, and CYP2C8 are the main catalysts for this transformation.
-
O-demethylation: This pathway results in the formation of metabolites D-702 and D-703. Enzymes belonging to the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, are principally responsible for this process.
These primary metabolites can undergo further biotransformation, leading to a cascade of secondary metabolites, such as D-620 and PR-25 (also known as D-717). Furthermore, Phase II metabolism also occurs, with metabolites being conjugated with glucuronic acid or sulfate.
References
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Verapamil-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Verapamil-d7 as an internal standard in the quantitative analysis of Verapamil. We will delve into the mechanism of action of Verapamil itself, establish the principles of isotopic labeling for internal standards, and provide detailed experimental protocols and data to illustrate the practical application and superiority of this compound in mass spectrometric assays.
Verapamil: Mechanism of Action
Verapamil is a widely used calcium channel blocker classified as a class IV antiarrhythmic agent.[1] Its therapeutic effects in treating conditions like hypertension, angina pectoris, and supraventricular tachyarrhythmias stem from its ability to inhibit voltage-dependent L-type calcium channels.[2][3][4] These channels are crucial for muscle contraction and are abundant in cardiac and vascular smooth muscle cells.[3]
By blocking these channels, Verapamil exerts several key effects:
-
Vasodilation: It relaxes the smooth muscle of blood vessels, leading to dilation. This reduces systemic vascular resistance and, consequently, blood pressure.
-
Negative Inotropic Effect: It reduces the influx of calcium ions into myocardial cells, decreasing the force of the heart's contraction and lowering myocardial oxygen demand.
-
Negative Chronotropic and Dromotropic Effects: It slows the heart rate and conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, which is beneficial for controlling certain arrhythmias.
Verapamil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites, with norverapamil being one of the major active metabolites.
The Role of an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, particularly for complex biological matrices like plasma or urine, an internal standard (IS) is essential for achieving accurate and precise results. An IS is a compound of a known concentration that is added to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and instrumental analysis.
The fundamental principle is that the IS, being chemically similar to the analyte, will be affected by these variations in the same way. By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to more reliable quantification.
This compound: The Ideal Internal Standard
Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier isotope, are considered the "gold standard" for internal standards in mass spectrometry. This compound is the deuterium-labeled isotopologue of Verapamil, where seven hydrogen atoms have been replaced by deuterium.
Here's why this compound is an exemplary internal standard for the analysis of Verapamil:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in chemical properties. This means this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency as Verapamil. This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample.
-
Mass Distinguishability: Despite its chemical similarity, this compound is easily distinguished from Verapamil by a mass spectrometer due to the mass difference of seven Daltons. This allows for simultaneous measurement without signal interference.
-
Improved Precision and Accuracy: By compensating for procedural variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of the bioanalytical method. Regulatory agencies highly recommend their use for method validation.
The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical bioanalytical assay.
References
- 1. Verapamil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 4. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Verapamil-d7: A Comprehensive Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the critical quality attributes of Verapamil-d7, a deuterated analog of Verapamil. This document outlines the typical specifications found on a Certificate of Analysis (CoA), presents detailed experimental protocols for purity and identity assessment, and illustrates key analytical and quality control concepts through diagrams. This guide is intended to support researchers, scientists, and drug development professionals in the effective evaluation and utilization of this compound as an analytical standard.
This compound: Certificate of Analysis - Typical Data
A Certificate of Analysis for this compound provides a comprehensive summary of its quality and purity, ensuring its suitability for its intended analytical application. The following tables present a compilation of typical data and specifications for this compound Hydrochloride.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound Hydrochloride |
| CAS Number | 1188265-55-5[1] |
| Molecular Formula | C₂₇H₃₂D₇ClN₂O₄[1] |
| Molecular Weight | 498.11 g/mol [1] |
| Appearance | White Solid[1] |
| Lot Number | GR-12-145[1] |
Table 2: Analytical Data
| Test | Specification | Typical Result |
| Purity by HPLC | ≥ 98.0% | 99.7% |
| Deuterated Purity | Report Value | 99% atom D |
| ¹H-NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms |
| Residual Solvents | To be specified | Complies |
| Water Content (Karl Fischer) | ≤ 1.0% | < 0.5% |
| Residue on Ignition | ≤ 0.1% | < 0.05% |
Experimental Protocols for Quality Assessment
Accurate and precise analytical methods are essential for confirming the identity and purity of this compound. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and the separation of any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 0.1 mg/mL.
-
Procedure: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Calculation: The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Interpretation: The observed m/z value for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of this compound plus the mass of a proton.
Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared with the expected pattern for the this compound structure. The absence or significant reduction of signals corresponding to the protons replaced by deuterium confirms the isotopic labeling.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the quality control and analysis of this compound.
References
In-Depth Technical Guide: Deuterium Labeling on Verapamil-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. The focus of this document is the precise location of the deuterium labeling on the this compound structure, its synthesis, analytical characterization, and its application in research and development.
Deuterium Labeling Position on the this compound Structure
This compound is a stable isotope-labeled version of Verapamil, where seven hydrogen atoms have been replaced by deuterium atoms. The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile.[1] This nomenclature definitively places the seven deuterium atoms on the isopropyl group attached to the chiral center of the pentanenitrile core structure.
Specifically, the labeling is as follows:
-
Six deuterium atoms replace the six hydrogen atoms of the two methyl groups of the isopropyl moiety.
-
One deuterium atom replaces the hydrogen atom on the central carbon of the isopropyl group.
This specific labeling pattern is crucial for its primary application as an internal standard in quantitative bioanalytical assays. The increased mass due to the seven deuterium atoms allows for its clear differentiation from the unlabeled Verapamil in mass spectrometry, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.[2]
Below is a diagram illustrating the chemical structure of this compound with the deuterium labeling positions highlighted.
Synthesis of this compound
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be inferred from the general synthesis of Verapamil and the preparation of deuterated building blocks. The key step involves the introduction of the heptadeuterated isopropyl group.
Proposed Synthetic Workflow:
A likely strategy involves the alkylation of a phenylacetonitrile derivative with a heptadeuterated isopropyl halide.
Experimental Protocols (Hypothetical):
Step 1: Preparation of Heptadeuterated Isopropyl Bromide (Isopropyl-d7 Bromide)
Heptadeuterated isopropyl bromide can be prepared from commercially available isopropanol-d8 by reaction with hydrobromic acid, often in the presence of a dehydrating agent like sulfuric acid.[3][4]
-
Materials: Isopropanol-d8, concentrated hydrobromic acid, concentrated sulfuric acid.
-
Procedure: A mixture of isopropanol-d8 and concentrated hydrobromic acid is cooled in an ice bath. Concentrated sulfuric acid is added dropwise with stirring. The mixture is then refluxed for several hours. The resulting isopropyl-d7 bromide is distilled, washed with water and sodium bicarbonate solution, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and redistilled to obtain the pure product.
Step 2: Alkylation of 3,4-Dimethoxyphenylacetonitrile
The core of the Verapamil molecule can be constructed by alkylating 3,4-dimethoxyphenylacetonitrile with the prepared isopropyl-d7 bromide.
-
Materials: 3,4-Dimethoxyphenylacetonitrile, sodium amide (or another strong base), toluene (or another suitable solvent), isopropyl-d7 bromide.
-
Procedure: 3,4-Dimethoxyphenylacetonitrile is dissolved in an anhydrous solvent like toluene. A strong base such as sodium amide is added to deprotonate the benzylic carbon, forming a carbanion. The mixture is then reacted with isopropyl-d7 bromide. The reaction is typically stirred at room temperature or gently heated to ensure completion. After workup and purification, this step yields 2-(3,4-dimethoxyphenyl)-3-methyl-d7-butyronitrile.
Step 3: Final Assembly of this compound
The final step involves the alkylation of the deuterated intermediate with the amino side chain.
-
Materials: 2-(3,4-dimethoxyphenyl)-3-methyl-d7-butyronitrile, N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine, sodium amide, toluene.
-
Procedure: The deuterated nitrile intermediate is again deprotonated with a strong base like sodium amide in an anhydrous solvent. This is followed by the addition of the N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine side chain. The reaction mixture is typically refluxed to drive the alkylation to completion. After cooling, the reaction is quenched, and the product is extracted and purified by chromatography to yield this compound.
Analytical Characterization and Quantitative Data
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Verapamil in biological matrices.[2] The following tables summarize typical analytical parameters and data.
Table 1: Mass Spectrometry Properties of Verapamil and this compound
| Compound | Molecular Formula | Exact Mass (Da) | Monoisotopic Mass (Da) |
| Verapamil | C₂₇H₃₈N₂O₄ | 454.2832 | 454.2832 |
| This compound | C₂₇H₃₁D₇N₂O₄ | 461.3271 | 461.3271 |
Data sourced from PubChem.
Table 2: Typical LC-MS/MS Parameters for Verapamil Quantification using this compound as an Internal Standard
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Verapamil | Q1: 455.3 -> Q3: 165.1 |
| This compound | Q1: 462.3 -> Q3: 165.1 |
Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.
Experimental Protocol: Quantification of Verapamil in Human Plasma
This protocol outlines a general procedure for the analysis of Verapamil in human plasma using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and internal standard using a gradient elution.
-
Detect and quantify using the specified MRM transitions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Verapamil to this compound against the concentration of the calibration standards.
-
Determine the concentration of Verapamil in the unknown samples from the calibration curve.
-
Mechanism of Action and Signaling Pathway of Verapamil
Verapamil is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in cardiac muscle, cardiac conduction tissue, and vascular smooth muscle.
By blocking these calcium channels, Verapamil exerts several physiological effects:
-
Negative Inotropy: Reduces the force of contraction of the heart muscle.
-
Negative Chronotropy: Slows down the heart rate by acting on the sinoatrial (SA) node.
-
Negative Dromotropy: Slows the conduction of electrical impulses through the atrioventricular (AV) node.
-
Vasodilation: Relaxes vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.
The signaling pathway initiated by the influx of calcium through L-type calcium channels and its inhibition by Verapamil is depicted below.
Conclusion
This compound, with its seven deuterium atoms strategically placed on the isopropyl group, serves as an indispensable tool for the accurate quantification of Verapamil in biological samples. This technical guide has detailed the precise location of this labeling, a plausible synthetic approach, and its application in validated analytical methods. A thorough understanding of the structure and properties of this compound is essential for researchers and drug development professionals to ensure the generation of reliable pharmacokinetic and pharmacodynamic data.
References
In-Depth Technical Guide: Mass Spectral Fragmentation of Verapamil-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectral fragmentation pattern of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. This information is critical for the development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies where this compound is commonly used as an internal standard.
Introduction to Verapamil and its Deuterated Analog
Verapamil is a widely used pharmaceutical agent for the treatment of hypertension, angina, and cardiac arrhythmias. In quantitative bioanalysis, stable isotope-labeled internal standards are essential for achieving high accuracy and precision by correcting for variations during sample preparation and analysis. This compound, with a molecular weight of approximately 461.6 g/mol , serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays of Verapamil.[1]
Mass Spectral Fragmentation Pattern
Under typical positive ion electrospray ionization (ESI) conditions, Verapamil and its deuterated analog, this compound, undergo characteristic fragmentation upon collision-induced dissociation (CID). The protonated molecule [M+H]⁺ is the precursor ion for subsequent fragmentation.
Fragmentation of Unlabeled Verapamil
The mass spectrum of unlabeled Verapamil is well-characterized, exhibiting several key fragment ions. The theoretical [M+H]⁺ ion for Verapamil is observed at an m/z of 455.2910.[2] The major product ions result from cleavages at specific bonds within the molecule's structure. The most abundant and characteristic fragment ions are consistently reported at m/z 303.2, 260.2, 165.1, and 150.1.[2][3]
Inferred Fragmentation of this compound
The protonated molecular ion of this compound is expected at an m/z of approximately 462.3. The major fragmentation pathways of Verapamil do not involve the loss of the isopropyl group. Therefore, the primary fragment ions of this compound are expected to show a +7 Da mass shift compared to the corresponding fragments of unlabeled Verapamil.
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major product ions of Verapamil and the inferred values for this compound.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| Verapamil | 455.3 | 303.2, 165.1, 150.1 |
| This compound | 462.3 | 310.2, 165.1, 150.1 |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the cleavage of the bond between the nitrile-bearing quaternary carbon and the adjacent methylene group of the propyl chain. This leads to the formation of the major fragment ion at m/z 310.2. Subsequent fragmentations of other parts of the molecule that do not contain the deuterated isopropyl group will result in fragments with the same m/z as those from unlabeled Verapamil.
References
The Pharmacological Profile of Verapamil-d7: A Comparative Analysis with Verapamil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the pharmacological activity of Verapamil-d7 and its non-deuterated counterpart, Verapamil. Verapamil is a well-established calcium channel blocker used in the management of cardiovascular diseases. This compound, a deuterated isotopologue of Verapamil, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass difference. However, the substitution of hydrogen with deuterium can influence the metabolic fate and, consequently, the pharmacological profile of a drug through the kinetic isotope effect. This document summarizes the known pharmacological actions of Verapamil, presents comparative pharmacokinetic data, details relevant experimental methodologies, and explores the potential, albeit largely uninvestigated, differences in the pharmacological activity between Verapamil and this compound.
Introduction
Verapamil is a phenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker.[1][2] Its therapeutic applications include the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[3][4] Verapamil exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced myocardial contractility and heart rate.[1]
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug discovery to modulate the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased systemic exposure, and potentially altered pharmacological effects.
This compound is a deuterated analog of Verapamil where seven hydrogen atoms have been replaced by deuterium. While it is predominantly used as an internal standard in bioanalytical methods, its distinct metabolic profile could theoretically translate to differences in its pharmacological activity compared to the non-deuterated form. This guide aims to provide a detailed overview of what is known and what can be inferred about the comparative pharmacology of these two compounds.
Mechanism of Action of Verapamil
Verapamil's primary mechanism of action is the blockade of voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces the influx of calcium ions, which are critical for muscle contraction and electrical conduction in the heart.
Cardiovascular Effects
-
Vasodilation: By blocking calcium entry into vascular smooth muscle cells, Verapamil causes relaxation of these muscles, leading to vasodilation and a decrease in peripheral resistance and blood pressure.
-
Negative Inotropic Effect: In the heart, Verapamil reduces the force of myocardial contraction by inhibiting calcium influx into cardiac myocytes.
-
Negative Chronotropic and Dromotropic Effects: Verapamil slows the heart rate and conduction through the atrioventricular (AV) node by blocking calcium channels in the sinoatrial (SA) and AV nodes.
Inhibition of P-glycoprotein (P-gp)
Verapamil is also a known inhibitor of the efflux transporter P-glycoprotein (P-gp). P-gp is responsible for pumping a wide range of xenobiotics out of cells, and its inhibition can increase the intracellular concentration of co-administered drugs that are P-gp substrates.
Inhibition of Cytochrome P450 (CYP) Enzymes
Verapamil is a substrate and an inhibitor of CYP3A4, a major drug-metabolizing enzyme in the liver and intestine. This can lead to significant drug-drug interactions.
Comparative Pharmacokinetics: Verapamil vs. Deuterated Verapamil
Direct comparative pharmacological studies between Verapamil and this compound are not extensively available in the public domain. However, a key study by Eichelbaum et al. (1988) investigated the pharmacokinetics of the enantiomers of Verapamil using a dideuterated analog of the (+)-enantiomer. This study provides valuable quantitative data on how deuteration can affect the disposition of Verapamil.
Table 1: Pharmacokinetic Parameters of Unlabeled (-)-Verapamil and Dideuterated (+)-Verapamil in Humans Following Oral Administration
| Parameter | Unlabeled (-)-Verapamil | Dideuterated (+)-Verapamil |
| Cmax (ng/mL) | 46.1 ± 15.7 | 240 ± 81.1 |
| AUC (ng·h/mL) | Significantly lower | Approximately 5-fold higher |
| Apparent Oral Clearance (L/min) | 7.46 ± 2.16 | 1.72 ± 0.57 |
| Bioavailability (%) | ~20 | ~50 |
| Elimination Half-life (t1/2,z) (h) | 5.38 | 4.03 |
| tmax (h) | No significant difference | No significant difference |
Data adapted from Eichelbaum M, et al. Br J Clin Pharmacol. 1988.
These data demonstrate a significant kinetic isotope effect on the first-pass metabolism of the (+)-enantiomer of Verapamil, leading to a substantial increase in its bioavailability. It is important to note that Verapamil is administered as a racemic mixture, and its enantiomers have different pharmacological properties. The (-)-enantiomer is a more potent negative dromotropic agent.
Potential Differences in Pharmacological Activity
While direct comparative data on the pharmacodynamics of this compound are lacking, the observed alterations in pharmacokinetics due to deuteration suggest potential differences in its pharmacological effects.
-
Increased Potency or Duration of Action: A slower rate of metabolism for this compound could lead to higher and more sustained plasma concentrations, potentially resulting in a more potent or prolonged pharmacological effect compared to an equivalent dose of Verapamil.
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway of a drug, leading to the formation of different metabolites or altered ratios of existing metabolites. Since some of Verapamil's metabolites have pharmacological activity (e.g., norverapamil retains some vasodilatory activity), a change in the metabolite profile could influence the overall therapeutic and toxicological profile.
-
Stereoselective Effects: As demonstrated by the study on dideuterated (+)-Verapamil, the kinetic isotope effect can be stereoselective. The impact of deuteration on the pharmacological activity of this compound would depend on which enantiomer is more affected and the specific pharmacological contributions of each enantiomer.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the pharmacological activities of Verapamil and this compound.
In Vitro Calcium Channel Blocking Activity
Objective: To determine the potency of the compounds in blocking L-type calcium channels.
Method: Whole-Cell Patch Clamp Electrophysiology
-
Cell Culture: Use a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit calcium channel currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Perfuse the cells with increasing concentrations of Verapamil or this compound.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Plot the concentration-response curve and calculate the IC50 value.
-
P-glycoprotein (P-gp) Inhibition Assay
Objective: To assess the inhibitory effect of the compounds on P-gp-mediated efflux.
Method: Rhodamine 123 Efflux Assay
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., OVCAR8 PTX R C) and its parental non-resistant line (e.g., OVCAR8).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of Verapamil, this compound, or a known P-gp inhibitor (positive control, e.g., 20 µM Verapamil) for 1 hour.
-
Add the fluorescent P-gp substrate Rhodamine 123 (e.g., 1 µM) and incubate for another hour.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the increase in Rhodamine 123 accumulation in the presence of the test compounds compared to the vehicle control.
-
Determine the EC50 for P-gp inhibition.
-
Ex Vivo Assessment of Cardiovascular Effects
Objective: To evaluate the effects of the compounds on cardiac function in an isolated heart model.
Method: Langendorff Isolated Perfused Heart
-
Heart Isolation:
-
Anesthetize a small mammal (e.g., a rat) and administer heparin.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
-
Perfusion Setup:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Measurements:
-
Insert a balloon into the left ventricle to measure isovolumetric pressure (left ventricular developed pressure, LVDP) and heart rate.
-
After a stabilization period, infuse Verapamil or this compound at various concentrations into the perfusate.
-
-
Data Analysis:
-
Measure changes in LVDP, heart rate, and coronary flow in response to each compound concentration.
-
Construct concentration-response curves to compare the negative inotropic and chronotropic effects.
-
Visualizations
Signaling Pathway of Verapamil's Action
Caption: Signaling pathway of Verapamil's action on muscle cells.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for in vitro calcium channel blocking assay.
Experimental Workflow for Langendorff Isolated Heart
Caption: Workflow for ex vivo cardiovascular effects assessment.
Conclusion
This compound serves as an indispensable tool in pharmacokinetic research as a stable isotope-labeled internal standard. While direct evidence is scarce, the principles of the kinetic isotope effect, supported by pharmacokinetic data from studies using deuterated Verapamil enantiomers, strongly suggest that the pharmacological profile of this compound may differ from that of its non-deuterated counterpart. A reduced rate of metabolism could lead to increased bioavailability and a longer duration of action, potentially enhancing its therapeutic effects or altering its safety profile.
For researchers and drug development professionals, it is crucial to recognize that deuterated compounds, even when used as analytical standards, are not pharmacologically inert and may exhibit distinct biological activities. The experimental protocols detailed in this guide provide a framework for conducting direct comparative studies to elucidate the precise pharmacological differences between Verapamil and this compound. Such investigations would be invaluable in fully characterizing the properties of this compound and could inform the development of future deuterated therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Until such studies are conducted, any assumptions about the pharmacological equivalence of Verapamil and this compound should be made with caution.
References
A Technical Guide to Commercial Verapamil-d7: Sourcing, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Verapamil-d7. It includes detailed experimental protocols for its application as an internal standard in quantitative analysis and visual representations of its primary signaling pathways.
Commercial Sources and Availability of this compound
This compound, a deuterated analog of Verapamil, is a critical tool in pharmacokinetic and bioequivalence studies, primarily utilized as an internal standard for mass spectrometry-based quantification of Verapamil in biological matrices.[1][2] Several commercial suppliers offer this compound, typically as the hydrochloride salt. The following table summarizes the available quantitative data from various suppliers to facilitate easy comparison.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (% Atom D) | Available Formulations/Sizes |
| ESS Chem Co. | This compound Hydrochloride | 1188265-55-5 | 99.7% by HPLC | 99% | 10 mg, 25 mg, 50 mg, 100 mg[3] |
| MedChemExpress | This compound | 100578-79-8 | Not specified | Not specified | 1 mg, 5 mg, 10 mg[1][4] |
| Clinivex | This compound HCl | 1188265-55-5 | Not specified | Not specified | Available in mg quantities |
| Simson Pharma Limited | This compound Hydrochloride | 1188265-55-5 | Certificate of Analysis provided | Not specified | Inquire for details |
| Clearsynth | Northis compound | 263175-44-6 | Purity by HPLC | Not specified | Inquire for details |
| Pharmaffiliates | This compound Hydrochloride | 1188265-55-5 | Not specified | Not specified | Inquire for details |
| Artis Standards | Verapamil D7 | 1188265-55-5 | Not specified | Not specified | Inquire for details |
Experimental Protocols: Quantification of Verapamil using this compound by LC-MS/MS
The following is a representative, detailed methodology for the quantification of Verapamil in human plasma using this compound as an internal standard (IS). This protocol is based on established methods in the scientific literature.
Materials and Reagents
-
Verapamil reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., sodium heparin)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Verapamil stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Verapamil (e.g., m/z 455.3 → 165.2) and this compound (e.g., m/z 462.3 → 165.2) should be optimized.
Signaling Pathways and Mechanisms of Action
Verapamil exerts its therapeutic effects primarily through the inhibition of L-type calcium channels and also acts as an inhibitor of the P-glycoprotein efflux pump.
L-Type Calcium Channel Blockade
Verapamil blocks the influx of calcium ions through voltage-gated L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells. This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility and heart rate.
P-glycoprotein Inhibition
Verapamil is also a well-known inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. By inhibiting P-gp, Verapamil can increase the intracellular concentration of co-administered drugs that are P-gp substrates.
Conclusion
This compound is an essential analytical tool for researchers in drug development and related fields. This guide provides a foundational understanding of its commercial availability, practical application in quantitative analysis, and the key signaling pathways it modulates. For specific applications, it is crucial to obtain detailed product specifications from the chosen supplier and to validate all analytical methods according to relevant regulatory guidelines.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Verapamil-d7 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Verapamil-d7 in human plasma. The protocols provided are tailored for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. This method utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies. Three distinct plasma sample preparation techniques are presented—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—allowing for flexibility based on laboratory resources and desired sample cleanup efficiency.
Introduction
Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. Accurate quantification of verapamil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the development and application of a robust LC-MS/MS method for this compound in human plasma.
Experimental
Materials and Reagents
-
Verapamil hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Human Plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Verapamil and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the Verapamil stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Prepare a working solution of the internal standard (this compound) by diluting its stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
Experimental Workflow
Caption: Overall workflow for the quantification of this compound in plasma.
Sample Preparation Protocols
Three validated methods for plasma sample preparation are detailed below. The choice of method may depend on the required level of sample cleanup and throughput.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 50 µL of 5% ammonium hydroxide solution and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup, minimizing matrix effects.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography
The following chromatographic conditions are recommended.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C8, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate | 30% B to 80% B in 4 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Verapamil | 455.3 | 165.2 | 100 | 30 | 25 |
| This compound | 462.3 | 165.2 | 100 | 30 | 25 |
Note: Cone Voltage (or Declustering Potential) and Collision Energy are instrument-dependent and should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Verapamil) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression is typically used to fit the data.
Method Performance Characteristics
A summary of the expected performance characteristics of this method is provided below.
| Parameter | Typical Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The availability of three distinct sample preparation protocols offers flexibility to suit various laboratory needs. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.
Logical Relationship of Sample Preparation
Caption: Choice of sample preparation method depends on desired speed and cleanliness.
Application Notes and Protocols for the Bioanalysis of Verapamil using Verapamil-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and certain heart rhythm disorders. Accurate and reliable quantification of verapamil in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] Verapamil-d7, a deuterated analog of verapamil, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of verapamil in human plasma using this compound as an internal standard by LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (deuterium in this case). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they behave almost identically during extraction, chromatography, and ionization, the ratio of the analyte signal to the internal standard signal provides a precise and accurate measure of the analyte concentration, correcting for potential losses or matrix effects during the analytical process.[2]
Experimental Protocols
This section details a typical validated protocol for the determination of verapamil in human plasma.
Materials and Reagents
-
Verapamil hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free, with anticoagulant such as K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
Verapamil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of verapamil hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.
-
Verapamil Working Solutions: Prepare a series of working solutions by serially diluting the verapamil stock solution with a methanol/water (50:50, v/v) mixture to prepare calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a methanol/water (50:50, v/v) mixture to achieve a final concentration of 100 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
A detailed workflow for sample preparation is crucial for robust and reproducible results.
-
Sample Aliquoting and IS Spiking: To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the this compound working solution (100 ng/mL).
-
Acidification: Add 200 µL of 4% phosphoric acid to the plasma sample, and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Verapamil | 455.3 | 165.1 | 35 |
| This compound (IS) | 462.3 | 165.1 | 35 |
Bioanalytical Method Validation Summary
A summary of typical performance characteristics for a validated method is presented below.
Table 4: Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.8% |
| Intra-day Accuracy (%Bias) | -5.2% to 6.3% |
| Inter-day Accuracy (%Bias) | -4.1% to 5.7% |
| Recovery | > 90% |
| Matrix Effect | Normalized to IS, within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
Logical Workflow for Bioanalysis
The overall process from sample receipt to final data reporting follows a logical sequence to ensure data integrity and reliability.
Conclusion
The use of this compound as an internal standard provides a robust, sensitive, and specific method for the quantification of verapamil in biological matrices like human plasma. The described LC-MS/MS method, with appropriate sample preparation, offers excellent accuracy and precision, making it suitable for regulated bioanalysis in support of drug development and clinical research. The near-identical behavior of the stable isotope-labeled internal standard to the analyte is the key to overcoming variability and matrix effects inherent in bioanalytical assays.
References
Application Note: High-Throughput CYP3A4 Inhibition Screening in Human Liver Microsomes using Verapamil-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity. Therefore, early in vitro assessment of the inhibitory potential of new chemical entities (NCEs) against CYP3A4 is a crucial step in drug discovery and development. This application note provides a detailed protocol for determining the inhibitory effects of compounds on CYP3A4 activity in human liver microsomes (HLMs), using testosterone as a probe substrate and Verapamil-d7 as an internal standard for robust LC-MS/MS quantification. Verapamil itself is a known mechanism-based inhibitor of CYP3A4.[1][2][3]
This protocol outlines methods for both direct and time-dependent inhibition (TDI) assays, providing a comprehensive evaluation of a compound's potential to inhibit CYP3A4. The use of a deuterated internal standard like this compound is critical for accurate quantification in complex biological matrices by correcting for variability during sample preparation and analysis.[4]
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
Testosterone
-
6β-hydroxytestosterone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
96-well plates
-
LC-MS/MS system
Experimental Protocols
Protocol 1: Direct Inhibition IC50 Determination
This protocol determines the concentration of a test compound that causes 50% inhibition of CYP3A4 activity.
1. Preparation of Reagents:
-
Test Compound Stock Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., DMSO).
-
Verapamil (Positive Control) Stock Solutions: Prepare a series of concentrations of Verapamil in the same solvent.
-
Testosterone Stock Solution: Prepare a stock solution of testosterone in methanol.
-
Human Liver Microsomes: Thaw pooled HLMs on ice and dilute to the desired concentration (e.g., 0.25 mg/mL) with 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
2. Incubation Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Human Liver Microsomes
-
Test compound or Verapamil at various concentrations.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add testosterone (final concentration typically near its Km value for CYP3A4, e.g., 50 µM).[5]
-
Incubate at 37°C for a specific time (e.g., 10 minutes). The incubation time should be optimized to ensure linearity of the reaction.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing the internal standard, this compound.
3. Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the formation of 6β-hydroxytestosterone.
Protocol 2: Time-Dependent Inhibition (IC50 Shift) Assay
This assay identifies compounds that are mechanism-based inhibitors, where inhibitory potency increases with pre-incubation time.
1. Incubation Procedure:
This protocol involves two parallel sets of incubations: one with a pre-incubation step with NADPH ("+NADPH") and one without ("-NADPH").
-
"-NADPH" Arm (Reversible Inhibition):
-
Follow steps 2.1 and 2.2 of the direct inhibition protocol.
-
Add the NADPH regenerating system and immediately add testosterone.
-
Proceed with steps 2.5 to 3.3 of the direct inhibition protocol.
-
-
"+NADPH" Arm (Time-Dependent Inhibition):
-
In a 96-well plate, add the phosphate buffer, HLMs, and the test compound.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Pre-incubate at 37°C for a defined period (e.g., 30 minutes).
-
After the pre-incubation, add testosterone to initiate the final incubation.
-
Incubate for a short period (e.g., 5 minutes).
-
Terminate the reaction and process the samples as described in steps 2.6 to 3.3 of the direct inhibition protocol.
-
2. Data Analysis:
Calculate the IC50 values for both the "+NADPH" and "-NADPH" arms. A significant decrease in the IC50 value in the "+NADPH" arm compared to the "-NADPH" arm (an IC50 shift) indicates time-dependent inhibition.
LC-MS/MS Analysis Method
-
Chromatographic Separation: Utilize a C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions:
-
6β-hydroxytestosterone: Monitor a specific parent-to-product ion transition.
-
This compound (Internal Standard): Monitor the appropriate parent-to-product ion transition for the deuterated standard.
-
Data Presentation
The quantitative data from these studies should be summarized for clear interpretation and comparison.
Table 1: Direct Inhibition of CYP3A4 by a Test Compound
| Test Compound Conc. (µM) | % Inhibition of 6β-hydroxytestosterone formation |
| 0.1 | 10.5 |
| 0.5 | 25.3 |
| 1 | 48.9 |
| 5 | 75.1 |
| 10 | 90.2 |
| 50 | 98.6 |
| IC50 (µM) | 1.05 |
Table 2: Time-Dependent Inhibition (IC50 Shift) of CYP3A4 by Verapamil
| IC50 (µM) | |
| -NADPH (0 min pre-incubation) | 25.8 |
| +NADPH (30 min pre-incubation) | 5.2 |
| IC50 Shift Ratio | 4.96 |
Visualizations
Caption: Experimental workflow for CYP3A4 inhibition assay.
Caption: CYP3A4 metabolism of testosterone and its inhibition.
References
- 1. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Verapamil in Rats Using Verapamil-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Verapamil in rats, utilizing Verapamil-d7 as a stable isotope-labeled internal standard. This document is intended to guide researchers through the experimental design, execution, and data analysis processes.
Introduction
Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders.[1][2] Understanding its pharmacokinetic profile is crucial for drug development and establishing safe and effective dosing regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound's chemical and physical properties are nearly identical to Verapamil, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variability during sample processing, leading to highly accurate and precise quantification.
Mechanism of Action of Verapamil
Verapamil primarily exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[1][3][4] This inhibition reduces the influx of calcium ions, leading to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of arteries. The overall effect is a reduction in blood pressure and myocardial oxygen demand.
Signaling Pathway of Verapamil
References
Application Note: Chiral Separation and Quantification of Verapamil Enantiomers in Human Plasma Using Verapamil-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the chiral separation and quantification of verapamil enantiomers, (R)-verapamil and (S)-verapamil, in human plasma. Verapamil, a calcium channel blocker, is administered as a racemic mixture, with the (S)-enantiomer being approximately 20 times more potent than the (R)-enantiomer.[1][2] This significant difference in pharmacological activity necessitates enantioselective analysis for accurate pharmacokinetic and pharmacodynamic studies. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Verapamil-d7 as a stable isotope-labeled internal standard to ensure high accuracy, precision, and robustness.
Introduction
Verapamil is a widely prescribed medication for the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1] It is administered as a 1:1 mixture of its (R)- and (S)-enantiomers, which exhibit distinct pharmacological and pharmacokinetic profiles.[1] The profound difference in potency between the two enantiomers highlights the importance of individual quantification in biological matrices.[1] This application note details a validated LC-MS/MS method for the enantioselective determination of verapamil, which is crucial for clinical research and drug development. The use of a deuterated internal standard, this compound, allows for reliable correction of variations during sample preparation and analysis.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of verapamil enantiomers.
Detailed Experimental Protocols
Materials and Reagents
-
(R)-Verapamil and (S)-Verapamil reference standards
-
This compound (deuterated internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a liquid-liquid extraction method effective for extracting verapamil and its deuterated internal standard from a plasma matrix.
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with 10 µL of the this compound internal standard working solution.
-
Add 25 µL of 5% ammonium hydroxide solution and briefly vortex.
-
Add 1 mL of MTBE and vortex for 5 minutes.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following chromatographic and mass spectrometric conditions are recommended for the successful chiral separation and detection of verapamil enantiomers.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Chiral Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| (R)- & (S)-Verapamil | 455.3 → 165.2 |
| This compound | 462.3 → 165.2 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Quantitative Data Summary
The following tables summarize the expected quantitative data from a validated method for the chiral separation of verapamil enantiomers.
Table 3: Method Validation Parameters
| Parameter | (R)-Verapamil | (S)-Verapamil |
| Linearity Range (ng/mL) | 1.0 - 250.0 | 1.0 - 250.0 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Absolute Recovery (%) | 91.1 - 108.1 | 91.1 - 108.1 |
Table 4: Chromatographic Performance
| Parameter | (R)-Verapamil | (S)-Verapamil |
| Capacity Factor (k') | 2.45 | 3.05 |
| Resolution (Rs) | - | > 1.4 |
Note: Retention times and resolution may vary depending on the specific LC system and column used.
Signaling Pathway Diagram
Caption: Differential pharmacological activity of verapamil enantiomers.
Conclusion
The presented LC-MS/MS method provides a robust, sensitive, and accurate approach for the chiral separation and quantification of verapamil enantiomers in human plasma. The use of this compound as an internal standard ensures reliable results, making this method highly suitable for pharmacokinetic, pharmacodynamic, and toxicological studies in a research and drug development setting.
References
Application Notes: Quantitative Analysis of Verapamil in Dried Blood Spots by LC-MS/MS using Verapamil-d7
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of Verapamil in human dried blood spots (DBS). The protocol utilizes a simple protein precipitation extraction technique and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. Verapamil-d7, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This method is ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies, offering the benefits of minimally invasive sample collection and reduced sample volume requirements.[2][3]
Principle of the Method
The quantification of Verapamil is based on the principle of isotope dilution mass spectrometry.[1] A known concentration of the internal standard (this compound), which is chemically identical to the analyte but has a higher molecular weight, is added to all samples, calibrators, and quality controls.[1] During sample preparation and analysis, the analyte and the internal standard exhibit nearly identical chemical and physical properties, including extraction recovery and ionization efficiency. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of Verapamil to this compound, precise and accurate quantification can be achieved, effectively compensating for any sample loss or signal suppression.
Logical Diagram: Principle of Isotope Dilution
Caption: Isotope dilution workflow for accurate quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Verapamil Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (≥98%)
-
Ammonium Formate
-
Human Whole Blood (K2-EDTA)
-
Whatman 903 or Ahlstrom 226 DBS cards
-
6 mm Harris Uni-Core Punch
-
1.5 mL Polypropylene Microcentrifuge Tubes
-
Autosampler Vials with Inserts
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)
-
Data acquisition and processing software
Experimental Protocols
Preparation of Stock and Working Solutions
-
Verapamil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Verapamil HCl in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound HCl in 1 mL of methanol.
-
Verapamil Working Solutions: Serially dilute the Verapamil stock solution with 50:50 methanol/water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the extraction solvent.
Preparation of Calibration Standards and Quality Controls
-
Spike the appropriate Verapamil working solutions into human whole blood to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner using a separate stock solution.
-
Vortex all spiked blood samples gently.
-
Pipette 50 µL of each standard and QC sample onto the DBS cards and allow them to dry at room temperature for at least 3 hours.
-
Store the dried cards in a sealed bag with desiccant at room temperature until analysis.
Dried Blood Spot Sample Collection
-
Clean the finger with an alcohol swab and allow it to air dry.
-
Prick the finger with a sterile lancet.
-
Wipe away the first drop of blood.
-
Allow a large drop of blood to form and fall onto the center of the printed circle on the DBS card. Do not touch the finger to the card.
-
Allow the DBS card to air-dry horizontally for at least 3 hours at room temperature, away from direct sunlight.
Sample Extraction Protocol
-
Punch a 6 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds.
-
Sonicate the samples in a water bath at 40°C for 20 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to an autosampler vial insert.
-
Add 150 µL of water with 0.1% formic acid to the insert.
-
Cap the vial and vortex briefly before placing it in the autosampler for analysis.
Experimental Workflow Diagram
Caption: DBS sample extraction and analysis workflow.
LC-MS/MS Method Parameters
The following are typical starting parameters and may require optimization for the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min |
| Total Run Time | 4.0 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3500 V |
| Source Temperature | 500 °C |
| MRM Transitions | |
| Verapamil | Q1: 455.3 m/z -> Q3: 165.2 m/z |
| This compound (IS) | Q1: 462.3 m/z -> Q3: 165.2 m/z |
Method Validation Results
The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) according to established bioanalytical method validation guidelines.
Linearity and LLOQ
The calibration curve was linear over the concentration range of 1.0 to 500.0 ng/mL. The coefficient of determination (r²) was >0.995. The LLOQ was established at 1.0 ng/mL, where the signal-to-noise ratio was >10.
| Parameter | Result |
| Calibration Range | 1.0 - 500.0 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Mean r² | > 0.995 |
| LLOQ | 1.0 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (n=5). The results are summarized below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 3.0 | ≤ 5.1% | -2.1% | ≤ 5.8% | -1.5% |
| Mid QC | 75.0 | ≤ 4.5% | 1.8% | ≤ 5.2% | 0.9% |
| High QC | 400.0 | ≤ 3.9% | 0.5% | ≤ 4.8% | -0.2% |
Conclusion
This application note provides a complete protocol for the quantitative determination of Verapamil in dried blood spots using this compound as an internal standard. The method is sensitive, accurate, and precise, making it highly suitable for clinical research and therapeutic drug monitoring. The use of DBS simplifies sample collection and handling, offering significant advantages for pharmacokinetic studies in diverse patient populations.
References
Application Note: High-Throughput Quantification of Verapamil in Human Plasma using LC-MS/MS with Verapamil-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Verapamil is a calcium channel blocker used in the management of hypertension, angina, and certain heart rhythm disorders. The development and evaluation of new drug formulations, as well as therapeutic drug monitoring and pharmacokinetic (PK) studies, necessitate a robust, reliable, and high-throughput method for the quantification of verapamil in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2]
To ensure the accuracy and precision of LC-MS/MS assays, an internal standard (IS) is employed to correct for variations during sample preparation and analysis. An ideal internal standard is a stable, isotopically labeled analog of the analyte. Verapamil-d7, a deuterated form of verapamil, is an excellent internal standard for this purpose as it co-elutes with verapamil and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[3]
This application note provides a detailed protocol for a high-throughput method for the quantification of verapamil in human plasma using this compound as an internal standard. The method is suitable for pharmacokinetic studies and clinical research, offering a rapid and reliable analytical solution.
Experimental Protocols
Materials and Reagents
-
Verapamil hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (K2EDTA)
-
96-well deep-well plates
-
96-well collection plates
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of verapamil and this compound in methanol.
-
Working Solutions:
-
Prepare a series of verapamil working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol.
-
-
Calibration Standards (CS): Spike blank human plasma with the verapamil working solutions to achieve final concentrations ranging from 1.0 to 500.0 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown samples) into a 96-well deep-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC Conditions | |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.0 min, hold for 0.5 min, return to 20% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 3.5 min |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Verapamil) | 455.3 → 165.1 |
| MRM Transition (this compound) | 462.3 → 165.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Table 2: Assay Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision and Accuracy | |
| LLOQ QC (1.0 ng/mL) | Precision: < 15% CV; Accuracy: ± 15% |
| Low QC (3.0 ng/mL) | Precision: < 10% CV; Accuracy: ± 10% |
| Medium QC (75.0 ng/mL) | Precision: < 8% CV; Accuracy: ± 8% |
| High QC (400.0 ng/mL) | Precision: < 7% CV; Accuracy: ± 7% |
| Inter-day Precision and Accuracy | |
| LLOQ QC (1.0 ng/mL) | Precision: < 15% CV; Accuracy: ± 15% |
| Low QC (3.0 ng/mL) | Precision: < 12% CV; Accuracy: ± 12% |
| Medium QC (75.0 ng/mL) | Precision: < 10% CV; Accuracy: ± 10% |
| High QC (400.0 ng/mL) | Precision: < 9% CV; Accuracy: ± 9% |
| Matrix Effect | Minimal (< 15%) |
| Recovery | > 85% |
Visualizations
Caption: High-throughput bioanalytical workflow for Verapamil quantification.
Caption: Logic of using an internal standard for quantitative analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the high-throughput quantification of verapamil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variability during sample processing and analysis. This robust method is well-suited for supporting drug discovery and development activities, particularly for pharmacokinetic and bioequivalence studies that require the analysis of a large number of samples.
References
- 1. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation and Storage of Verapamil-d7 Stock Solutions
Application Note
This document provides a detailed protocol for the preparation and storage of Verapamil-d7 stock solutions for use in research and drug development applications. This compound is a deuterium-labeled version of Verapamil, a calcium channel blocker, and is commonly used as an internal standard in pharmacokinetic and metabolic studies. Adherence to proper solution preparation and storage protocols is critical to ensure the accuracy and reproducibility of experimental results.
This protocol outlines the necessary materials, step-by-step procedures for reconstituting the lyophilized powder, and guidelines for the short-term and long-term storage of the resulting stock and working solutions. The information compiled is based on data from various scientific suppliers.
Quantitative Data Summary
For ease of reference, the following table summarizes the solubility and recommended storage conditions for Verapamil and its deuterated analogs. It is important to note that the solubility of this compound is expected to be very similar to that of unlabeled Verapamil.
| Solvent | Solubility of Verapamil (hydrochloride) | Recommended Storage Temperature | Storage Stability of Stock Solution |
| As Supplied (Solid) | N/A | -20°C[1][2] | ≥ 4 years[2] |
| DMSO | ≤ 20 mM[1], ~10 mg/mL[2], 50 mg/mL, 91 mg/mL | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C |
| Ethanol | ≤ 20 mM, ~10 mg/mL | -20°C | General guidance suggests aliquoting and storing at -20°C |
| Water | Soluble at 25 mg/mL, 24.6 mg/mL | -20°C | Up to 3 months at -20°C |
| PBS (pH 7.2) | ≤ 505 µM, ~0.25 mg/mL | -20°C | Not recommended for storage beyond one day |
Note: When preparing a stock solution, it is recommended to start with a small amount of the compound to ensure it dissolves completely in the chosen solvent. If solubility issues arise, sonication or gentle warming (e.g., to 37°C) may aid in dissolution.
Experimental Protocol: this compound Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the lyophilized powder.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 4.62 mg of this compound (Molecular Weight: ~461.64 g/mol ).
-
Reconstitution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial securely.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes to ensure complete dissolution of the powder.
-
Visually inspect the solution to confirm that no particulate matter is present. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
For short-term storage, store the aliquots at -20°C for up to one month.
-
For long-term storage, store the aliquots at -80°C for up to six months.
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Preparation of Working Solutions:
-
Further dilutions of the stock solution into aqueous buffers or cell culture media should be made immediately before use.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the experimental system is low enough to not cause any physiological effects.
Workflow Diagram
Caption: Workflow for this compound stock and working solution preparation and storage.
References
Troubleshooting & Optimization
Mitigating matrix effects for Verapamil-d7 in LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Verapamil-d7. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our LC-MS analysis?
A1: this compound, a stable isotope-labeled internal standard (SIL-IS), is the gold standard for the quantification of Verapamil. Because its physicochemical properties are nearly identical to Verapamil, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer source.[1] This allows for accurate correction of signal variability caused by matrix effects, leading to precise and reliable quantification.
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression for this compound typically arises from co-eluting endogenous components from the biological matrix, such as phospholipids and salts, which interfere with the ionization process.[2] Other potential causes include high concentrations of dosing vehicles, co-administered drugs, and certain mobile phase additives like trifluoroacetic acid (TFA).
Q3: Can I use a different internal standard if this compound is unavailable?
A3: While this compound is highly recommended, other deuterated analogs like Verapamil-d6 or a deuterated form of its major metabolite, Northis compound, can also be effective. A structural analog, such as Gallopamil, has also been used. However, a SIL-IS will always provide the most accurate compensation for matrix effects.
Q4: How do I choose the optimal sample preparation technique?
A4: The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and throughput.
-
Protein Precipitation (PPT): A simple and fast method, but often provides the least clean extracts, making it more susceptible to matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup efficiency and ease of use.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by effectively removing phospholipids and other interferences, thus minimizing matrix effects.[2][3]
Q5: What are the ideal mobile phase conditions for Verapamil analysis?
A5: A mobile phase consisting of acetonitrile and water with volatile additives like 0.1% formic acid or 10 mM ammonium formate is commonly used.[4] These additives promote protonation of Verapamil, leading to better ionization in positive electrospray ionization (ESI) mode. Avoid non-volatile buffers like phosphates, which can contaminate the MS source.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Signal
Question: My this compound internal standard signal is highly variable between samples, even though I'm using a consistent concentration. What could be the cause?
Answer:
This issue often points to inconsistent matrix effects between individual samples. While a SIL-IS compensates for these effects to a large degree, extreme variability can still impact data quality.
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more robust method like SPE or LLE to more effectively remove interfering matrix components.
-
Check for Phospholipid Co-elution: Phospholipids are a common cause of ion suppression. If your chromatography is not adequately separating this compound from the phospholipid elution zone, you will observe signal suppression. Consider modifying your gradient to retain Verapamil longer, allowing phospholipids to elute earlier.
-
Investigate Co-eluting Metabolites: Ensure that known metabolites of Verapamil are chromatographically resolved from the parent drug and the internal standard.
-
Optimize MS Source Parameters: Clean the ion source, as contamination can lead to unstable signal. Re-optimize source parameters such as capillary voltage and gas flows.
Issue 2: Significant Ion Suppression Despite Using this compound
Question: I am observing a significant drop in both my Verapamil and this compound signals when analyzing biological samples compared to standards in a clean solvent. How can I mitigate this?
Answer:
This indicates a strong matrix effect that is suppressing the ionization of both the analyte and the internal standard. The goal is to reduce the interfering components reaching the mass spectrometer.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high ion suppression.
Detailed Steps:
-
Enhance Sample Cleanup: The most effective strategy is to improve your sample preparation. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids, a major cause of ion suppression in plasma samples.
-
Modify Chromatographic Conditions: Adjust the gradient elution to better separate Verapamil from the matrix. A slower gradient or a different stationary phase (e.g., a phenyl-hexyl column) can alter selectivity and move the Verapamil peak away from interfering compounds.
-
Sample Dilution: If the concentration of Verapamil in your samples is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening ion suppression.
-
Check for Source Contamination: A dirty ion source can exacerbate ion suppression. Perform routine cleaning of the MS source components.
Data on Sample Preparation Methods
The choice of sample preparation significantly impacts the degree of matrix effect and the recovery of Verapamil. Below is a summary of expected recovery rates for common techniques.
| Sample Preparation Method | Typical Recovery Rate for Verapamil | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-95% | Fast, simple, and inexpensive. | Prone to significant matrix effects due to insufficient cleanup. |
| Liquid-Liquid Extraction (LLE) | ~84% | Good removal of salts and some phospholipids. | More labor-intensive and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | >90% | Provides the cleanest extracts, effectively removing phospholipids and minimizing matrix effects. | Higher cost and requires method development. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Verapamil in Plasma
This protocol is a robust method for cleaning up plasma samples and minimizing matrix effects.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid. Vortex for 30 seconds. This step helps to dissociate Verapamil from plasma proteins.
-
SPE Cartridge Conditioning: Use a mixed-mode or hydrophilic-lipophilic balance (HLB) SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Verapamil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Verapamil in Plasma
LLE is a classic technique that provides cleaner samples than PPT.
Methodology:
-
Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard solution (this compound).
-
Basification and Extraction: Add 250 µL of 1 M sodium carbonate solution to basify the sample. Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Protein Precipitation (PPT) for Verapamil in Plasma
PPT is the simplest and fastest method, but most prone to matrix effects.
Methodology:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Mixing: Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for direct injection or to a clean tube for evaporation and reconstitution if concentration is needed.
References
Technical Support Center: Optimizing Verapamil-d7 Quantification by Addressing Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the quantification of Verapamil-d7 by liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Overcoming Ion Suppression
This guide provides a structured approach to identifying and mitigating ion suppression in your this compound analysis.
Problem: My this compound signal is low, inconsistent, or irreproducible.
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source.[1]
Step 1: Identify the Source of Ion Suppression
The first step is to confirm that ion suppression is indeed the cause of your issues. The post-column infusion experiment is a definitive method for this.[2]
Experimental Protocol: Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Syringe containing a standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., protein-precipitated plasma without this compound)
-
Neat solution (mobile phase)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.[3]
-
-
Analyte Infusion:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the this compound transition. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression.[2]
-
-
Injection of Neat Solution:
-
As a control, inject the neat solution and record the baseline. This represents the unsuppressed signal.
-
Interpretation of Results: By comparing the chromatogram from the blank matrix injection to the neat solution injection, you can pinpoint the retention times where co-eluting matrix components are causing ion suppression.
Step 2: Mitigate Ion Suppression
Once ion suppression is confirmed, you can address it through several strategies:
A. Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than protein precipitation by selectively isolating the analyte. A generic SPE protocol for Verapamil is provided below.
Experimental Protocol: Solid-Phase Extraction (SPE) for Verapamil in Plasma
Objective: To extract Verapamil and this compound from plasma while minimizing matrix components.
Materials:
-
Oasis HLB 96-well extraction plate or cartridges
-
2% Phosphoric acid
-
Methanol (5% and 100%)
-
Human plasma sample containing Verapamil and this compound
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
Sample Pre-treatment: Pretreat the plasma sample with 2% phosphoric acid.
-
Conditioning: Condition the SPE sorbent with 100% methanol.
-
Equilibration: Equilibrate the sorbent with 5% methanol.
-
Loading: Load the pre-treated plasma sample onto the SPE plate/cartridge.
-
Washing: Wash the sorbent with 5% methanol to remove polar interferences.
-
Elution: Elute Verapamil and this compound with 100% methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples. For Verapamil, a common approach involves extraction with an organic solvent mixture.
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Verapamil in Plasma
Objective: To extract Verapamil and this compound from plasma using immiscible solvents.
Materials:
-
Human plasma sample containing Verapamil and this compound
-
Internal standard solution (if this compound is not already in the sample)
-
Extraction solvent (e.g., n-hexane and ethyl acetate mixture)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
To 50 µL of human plasma, add the internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
B. Optimize Chromatographic Separation
If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from interfering components.
-
Gradient Modification: Adjust the mobile phase gradient to shift the elution of this compound away from regions of ion suppression.
-
Column Chemistry: Use a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
C. Analytical Approaches
-
Sample Dilution: A simple method to reduce the concentration of matrix components is to dilute the sample. However, this may compromise the limit of quantitation.
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Verapamil analysis, highlighting the effectiveness of different methods in mitigating matrix effects.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Factor | Reference |
| Solid-Phase Extraction (SPE) | Verapamil | Plasma | >90% | Not Reported | |
| Liquid-Liquid Extraction (LLE) | Verapamil | Human Plasma | 91.1 - 108.1% | 0.96 - 1.07 | |
| Protein Precipitation | Verapamil | Rat Plasma | 98.45 - 99.95% | 98.27 - 99.89% (as % matrix effect) |
| Internal Standard | Matrix | Extraction Method | Absolute Recovery (%) | Matrix Factor | Reference |
| Norverapamil-d6 | Human Plasma | Liquid-Liquid Extraction | 91.1 - 108.1% | 0.96 - 1.07 | |
| Verapamil-d6 | Human Plasma | Protein Precipitation | >97% | Not Reported |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer. Co-eluting compounds from the sample matrix compete with the analyte of interest (this compound) for ionization, leading to a reduced signal intensity and potentially inaccurate quantification.
Q2: How do I know if I have an ion suppression problem?
A2: Common indicators include low analyte signal, poor reproducibility, and inconsistent results between samples. A post-column infusion experiment is the most definitive way to identify and locate ion suppression within your chromatogram.
Q3: Is this compound itself not enough to correct for ion suppression?
A3: While a stable isotope-labeled internal standard like this compound is the gold standard and can compensate for a significant degree of ion suppression, severe matrix effects can still impact accuracy. If the analyte and internal standard do not co-elute perfectly or if the suppression is highly variable and localized, further optimization of sample preparation and chromatography is necessary.
Q4: Can I just dilute my sample to get rid of ion suppression?
A4: Dilution can be an effective and simple strategy to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification after dilution.
Q5: Which sample preparation method is best for Verapamil in plasma?
A5: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing matrix interferences for Verapamil analysis and generally provide cleaner extracts than protein precipitation. The choice between SPE and LLE may depend on factors such as throughput needs, cost, and the specific nature of the interfering components in your samples.
Visualizing the Process
The following diagrams illustrate the troubleshooting workflow and the mechanism of ion suppression.
Caption: A flowchart for troubleshooting ion suppression in this compound quantification.
Caption: The mechanism of ion suppression in the ESI source.
References
Technical Support Center: Optimizing Verapamil-d7 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Verapamil-d7 as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard (IS)?
A1: There is no single universal concentration for this compound. The optimal concentration should be determined during method development and is dependent on the analytical method, instrumentation, and the expected concentration range of the analyte (Verapamil) in the samples. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. It is crucial that the concentration is high enough to provide a stable and reproducible signal, but not so high as to cause detector saturation.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the "gold standard"?
A2: SIL internal standards, such as this compound, are considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] This is because they are chemically identical to the analyte of interest, differing only in molecular weight due to the incorporation of heavy isotopes.[1] This similarity in physicochemical properties ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response allow for accurate correction of any analyte loss or signal suppression/enhancement, leading to highly precise and accurate quantification.[1]
Q3: Can Northis compound be used as an internal standard for Verapamil analysis?
A3: Yes, Northis compound, the deuterated form of Verapamil's primary active metabolite, is a commonly used internal standard.[1] Using Northis compound can be particularly advantageous as it may better mimic the metabolic fate of the analyte if any in-source fragmentation or instability occurs.
Troubleshooting Guide
Issue 1: High Variability in this compound Signal
-
Question: My this compound signal is inconsistent across my sample batch, what could be the cause?
-
Answer: Inconsistent internal standard signal can stem from several sources. First, review your sample preparation procedure. Inconsistent pipetting of the IS solution is a common cause. Ensure your pipettes are calibrated and that the IS has been properly vortexed and is homogenous before addition to the samples. Another potential issue could be variability in the extraction recovery. If the IS is not consistently recovered across all samples, this will lead to signal fluctuation. Finally, instrument performance can be a factor. Issues with the autosampler, ion source, or mass spectrometer can all lead to signal instability.
Issue 2: Poor Peak Shape or Tailing for this compound
-
Question: The chromatographic peak for my this compound is broad or tailing. How can I improve it?
-
Answer: Poor peak shape can be due to several factors related to the chromatography. Check the condition of your analytical column; it may be degraded or contaminated. Ensure that the mobile phase composition is optimal for the separation and that the pH is appropriate for Verapamil. Verapamil is a basic compound, and a mobile phase with a suitable pH can improve peak shape. Also, consider the possibility of interactions with active sites in the chromatographic system.
Issue 3: Unexpected Low or No Signal for this compound
-
Question: I am not seeing a signal, or the signal is much lower than expected for this compound. What should I check?
-
Answer: A complete loss of signal is a critical issue that requires systematic troubleshooting. First, confirm that the this compound solution was added to the sample. If that is confirmed, check the instrument parameters. Ensure that the correct MRM transition for this compound is being monitored and that the collision energy and other MS parameters are optimized. A problem with the LC system, such as a pump failure or a leak, could also prevent the sample from reaching the mass spectrometer.
Issue 4: Matrix Effects Affecting this compound Signal
-
Question: I suspect ion suppression or enhancement is affecting my this compound signal. How can I confirm and mitigate this?
-
Answer: Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte and IS, can be a significant issue in LC-MS analysis. To confirm matrix effects, you can perform a post-extraction addition experiment. Compare the signal of the IS in a neat solution to the signal of the IS spiked into an extracted blank matrix sample. A significant difference in signal indicates a matrix effect. To mitigate this, you can try to improve the sample cleanup process to remove interfering components, adjust the chromatography to separate the IS from the interfering peaks, or use a different ionization technique if possible. A matrix factor close to 1 indicates minimal ion suppression or enhancement.
Quantitative Data Summary
The following tables summarize key validation parameters from various studies involving the analysis of Verapamil, providing a reference for expected performance.
Table 1: Linearity and Sensitivity of Verapamil Assays
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Verapamil | Metoprolol | 1.00 - 500 | Not Specified | |
| Verapamil | Imipramine | 0.4575 - 234.20 | 0.1 | |
| (R)- and (S)-Verapamil | D6-Verapamil and D6-Norverapamil | 1.0 - 250.0 | 1.0 | |
| Verapamil | Propranolol | 1 - 450 | 1 |
Table 2: Accuracy, Precision, and Recovery Data
| Analyte | Internal Standard | Accuracy (% Bias) | Precision (%RSD) | Absolute Recovery (%) | Matrix Factor | Reference |
| Verapamil | Metoprolol | 92.9 - 103.1 | < 5.8 (inter-batch) | Not Specified | Not Specified | |
| (R)- and (S)-Verapamil | D6-Verapamil and D6-Norverapamil | Not Specified | Not Specified | 91.1 - 108.1 | 0.96 - 1.07 | |
| Verapamil | Norverapamil-d6 | Within ±15% | < 8.7 (intra- and inter-day) | >97% | Not explicitly reported, but low matrix effect was noted | |
| S-(−)- and R-(+)-VER | Propranolol | Not Specified | < 11.6 | 92.3 - 98.2 | Not Specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Verapamil and this compound in Human Plasma
This protocol is a representative example of a liquid-liquid extraction procedure.
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the this compound internal standard working solution.
-
Add 25 µL of 5% ammonium hydroxide solution and vortex briefly.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate or methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: General LC-MS/MS Parameters
These are general starting parameters that should be optimized for your specific instrument and application.
-
LC Column: A C18 or equivalent column is commonly used (e.g., Thermo Hypurity C18, 2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typical. For example, methanol-water (70:30; v/v) + 12 mM formic acid.
-
Flow Rate: A flow rate of 0.3 mL/min is a reasonable starting point.
-
Injection Volume: Typically 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Verapamil MRM transition: m/z 455.0 → 165.0
-
This compound MRM transition: The precursor ion will be m/z 462.3. The product ion will likely be the same as Verapamil (m/z 165.25) or a deuterated fragment. This should be confirmed experimentally.
-
Visualizations
Caption: A typical experimental workflow for the analysis of Verapamil using this compound as an internal standard.
Caption: Troubleshooting logic for investigating high variability in the this compound internal standard signal.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Verapamil-d7 in HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Verapamil-d7 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below is a systematic guide to diagnosing and resolving these common issues for this compound.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Verapamil and its deuterated analog, this compound. It is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Primary Cause: Secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]
Solutions:
-
Mobile Phase pH Adjustment:
-
Concept: Lowering the pH of the mobile phase protonates the silanol groups (Si-OH), reducing their ability to interact with the protonated amine group of this compound. A general rule is to work at a pH at least 2 units below the analyte's pKa. The pKa of Verapamil is approximately 8.92.[3]
-
Action: Adjust the mobile phase pH to a range of 3-4 using an appropriate buffer (e.g., phosphate or acetate buffer).
-
-
Use of Mobile Phase Additives (Competing Base):
-
Concept: Adding a small, basic compound, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. TEA will preferentially interact with the silanol groups, preventing this compound from these secondary interactions.
-
Action: Add triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5% (v/v).
-
-
Column Selection:
-
Concept: Not all C18 columns are the same. Modern columns often feature "end-capping," a process that chemically derivatizes most of the residual silanol groups, making them inert.
-
Action: Use a high-purity, end-capped C18 column or a column with a stationary phase specifically designed for basic compounds.
-
Troubleshooting Workflow for this compound Peak Tailing
Caption: A troubleshooting workflow for addressing this compound peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common for basic compounds but can occur under certain conditions.
Possible Causes & Solutions:
-
Sample Overload: Injecting too much analyte can saturate the column.
-
Action: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Action: Dissolve the sample in the mobile phase or a weaker solvent.
-
Issue 3: Peak Splitting
Split peaks can be indicative of a problem with the column or the sample introduction process.
Possible Causes & Solutions:
-
Column Contamination or Void: The inlet of the column may be partially blocked, or a void may have formed in the packing material.
-
Action: Back-flush the column. If the problem persists, replace the column.
-
-
Sample Solvent Incompatibility: Similar to peak fronting, a mismatch between the sample solvent and the mobile phase can cause peak splitting.
-
Action: Ensure the sample is dissolved in a compatible solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of my this compound peak tailing?
A1: The most common cause of peak tailing for basic compounds like this compound is the interaction with acidic silanol groups on the surface of the silica-based stationary phase in the HPLC column.[1][2]
Q2: How does adjusting the mobile phase pH improve the peak shape of this compound?
A2: By lowering the mobile phase pH to a value of 3-4 (well below the pKa of Verapamil, which is ~8.92), the residual silanol groups on the column packing are protonated and thus neutralized. This minimizes the undesirable secondary ionic interactions with the positively charged this compound molecule, resulting in a more symmetrical peak.
Q3: What is the role of triethylamine (TEA) in the mobile phase?
A3: Triethylamine acts as a "competing base" or "silanol blocker." Being a small, basic molecule, it preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the this compound analyte. This reduces secondary interactions and improves peak shape.
Q4: Can column temperature affect the peak shape of this compound?
A4: Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer. However, it's important to operate within the column's recommended temperature limits.
Q5: My peak shape is good, but the retention time is drifting. What could be the cause?
A5: Retention time drift can be caused by several factors, including:
-
Inconsistent mobile phase preparation.
-
Fluctuations in column temperature.
-
Column aging.
-
Leaks in the HPLC system.
Ensure your mobile phase is prepared consistently, use a column oven for temperature control, and regularly check for leaks.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH for this compound Analysis
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Materials:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid
-
pH meter
Procedure:
-
Prepare Mobile Phases:
-
Prepare a series of mobile phases consisting of acetonitrile and water (e.g., 50:50 v/v).
-
Adjust the pH of the aqueous portion of each mobile phase to 3.0, 4.0, 5.0, 6.0, and 7.0 using phosphoric acid or formic acid before mixing with the organic solvent.
-
-
Equilibrate the System:
-
Equilibrate the column with the first mobile phase (pH 7.0) for at least 30 minutes or until a stable baseline is achieved.
-
-
Inject Standard:
-
Inject a known concentration of the this compound standard.
-
-
Analyze Peak Shape:
-
Record the chromatogram and calculate the tailing factor (asymmetry factor).
-
-
Repeat for Each pH:
-
Repeat steps 2-4 for each of the prepared mobile phases, moving from higher to lower pH.
-
-
Data Analysis:
-
Compare the tailing factors obtained at each pH to determine the optimal pH for symmetrical peak shape.
-
Expected Results: A significant improvement in peak symmetry (a tailing factor closer to 1) is expected as the mobile phase pH is lowered.
Data Presentation
Table 1: Effect of Mobile Phase Additive on this compound Peak Shape
| Condition | Tailing Factor | Resolution (from nearest peak) |
| No Additive | 2.1 | 1.3 |
| 0.1% Triethylamine | 1.2 | 1.8 |
Note: These are representative data to illustrate the expected effect.
Visualizations
Logical Relationship of Troubleshooting Steps
Caption: Key factors influencing poor peak shape in HPLC analysis.
References
Technical Support Center: Verapamil-d7 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Verapamil-d7 in biological samples. This compound, a deuterated analog of Verapamil, is commonly used as an internal standard in quantitative bioanalysis.[1] Its stability is critical for the accuracy and reliability of pharmacokinetic and bioequivalence studies.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for the long-term stability of this compound in biological samples?
The stability of this compound is comparable to that of Verapamil. For long-term storage, freezing samples at -80°C is recommended to ensure analyte integrity over extended periods.[2] Storing samples at -20°C is a better alternative to refrigeration at 2-8°C for preserving most biochemical analytes.[3][4]
Table 1: Recommended Storage Conditions for this compound in Biological Samples
| Condition | Temperature | Maximum Duration | Primary Matrix | Reference |
| Long-Term | -80°C | At least 30 days | Plasma | [2] |
| Long-Term | -20°C | Recommended for general analytes | Serum, Plasma | |
| Short-Term | Room Temperature | Up to 24 hours | Plasma | |
| Post-Preparative | 10°C (in Autosampler) | Up to 24 hours | Processed Plasma |
How do different anticoagulants affect the stability of this compound?
The literature reviewed does not specify a particular anticoagulant that negatively impacts Verapamil stability. Standard anticoagulants like K3EDTA are commonly used in plasma preparation for bioanalysis. It is crucial to maintain consistency in the anticoagulant used across all study samples, including calibration standards and quality controls, to minimize variability.
How many freeze-thaw cycles can samples containing this compound undergo?
Minimizing freeze-thaw cycles is a critical best practice to prevent analyte degradation. Studies on Verapamil enantiomers have shown that they are stable in rat plasma for up to three freeze-thaw cycles when stored at -80°C. It is advisable to aliquot samples into smaller volumes for single use to avoid repeated thawing and freezing.
Table 2: Freeze-Thaw Stability of Verapamil in Plasma
| Storage Temperature | Number of Cycles | Analyte Stability | Reference |
| -80°C | 3 | Stable (Accuracy from -6.2% to 4.4%) |
What are the primary degradation pathways for this compound?
As a deuterated analog, this compound is expected to follow the same degradation pathways as Verapamil. The primary routes of metabolism in biological systems are Phase I reactions, including N-demethylation, O-demethylation, and N-dealkylation. Subsequent Phase II reactions may involve glucuronidation and sulfation. Exposure to light can also lead to photochemical degradation.
Caption: Major metabolic and degradation pathways for Verapamil.
How should stock and working solutions of this compound be prepared and stored?
Stock solutions are typically prepared in a high-purity organic solvent like methanol. These solutions should be stored at low temperatures to ensure long-term stability.
Table 3: Preparation and Storage of this compound Solutions
| Solution Type | Recommended Solvent | Concentration | Storage Temperature | Reference |
| Stock Solution | Methanol | 1 mg/mL | -20°C | |
| Working Solutions | Methanol | 0.1 - 10 µg/mL | -20°C |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
Caption: Troubleshooting workflow for this compound stability issues.
Issue 1: Consistently low signal intensity for this compound across all samples.
-
Possible Cause: Degradation of the this compound stock or working solutions.
-
Troubleshooting Steps:
-
Prepare fresh stock and working solutions from a certified reference standard.
-
Verify the storage conditions of the solutions. Stock solutions should be stored at -20°C.
-
Compare the response of the newly prepared solutions against the old ones to confirm degradation.
-
Issue 2: this compound signal is stable in standards but variable in biological samples.
-
Possible Cause 1: Matrix Effects. Ion suppression or enhancement from co-eluting endogenous components in the biological matrix is a common issue in LC-MS/MS analysis.
-
Troubleshooting Steps:
-
Conduct a post-extraction spike experiment to quantify the matrix effect.
-
Optimize the sample preparation method. A more rigorous extraction like Solid-Phase Extraction (SPE) can remove more interferences than a simple protein precipitation.
-
Modify the chromatographic method to better separate this compound from matrix components.
-
-
Possible Cause 2: Inconsistent Sample Handling. Variability in how samples were collected, processed, or stored can lead to differing levels of degradation.
-
Troubleshooting Steps:
-
Review the entire sample handling workflow for any inconsistencies.
-
Ensure all samples are centrifuged under the same conditions and that plasma/serum is harvested promptly.
-
Confirm that all samples have a similar freeze-thaw history.
-
Issue 3: Gradual decrease in this compound response during a long analytical run.
-
Possible Cause: Post-preparative instability. The analyte may be degrading in the processed sample matrix while sitting in the autosampler.
-
Troubleshooting Steps:
-
Perform a post-preparative stability test by re-injecting samples from the beginning of the run at the end and comparing the results.
-
Studies show Verapamil is stable in the autosampler at 10°C for at least 24 hours. Ensure the autosampler temperature is maintained correctly.
-
If instability is confirmed, consider reducing the batch size or preparing samples in smaller batches.
-
Experimental Protocols
Protocol 1: General Workflow for Sample Handling and Analysis
This protocol outlines the critical steps from sample collection to final analysis to ensure the stability and integrity of this compound.
Caption: Recommended workflow for biological sample handling.
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a specific biological matrix under defined long-term storage conditions.
Methodology:
-
Sample Preparation: Obtain a pool of the blank biological matrix (e.g., human plasma). Spike the matrix with Verapamil and this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Distribute the spiked matrix into multiple cryovials for each concentration level.
-
Baseline Analysis (T=0): Immediately after preparation, analyze a set of aliquots (n=5 or 6 is recommended for robust statistics) to establish the baseline concentration.
-
Storage: Store the remaining aliquots at the desired long-term storage temperature (e.g., -80°C).
-
Time-Point Analysis: At predefined intervals (e.g., 1, 3, 6, 12 months), retrieve a set of stored aliquots.
-
Analysis: Allow the samples to thaw completely at room temperature. Process and analyze them alongside freshly prepared calibration standards and a new T=0 QC set.
-
Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration. The 90% confidence interval for the mean stability should fall within the acceptance range of 85–115%.
Protocol 3: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare low and high concentration QC samples in the relevant biological matrix as described for the long-term stability assessment.
-
Baseline Analysis (T=0): Analyze a set of freshly prepared QCs (n=5-6).
-
Freeze-Thaw Cycles:
-
Freeze: Store the remaining QC aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw: Remove the samples and allow them to thaw unassisted to room temperature. Keep them at room temperature for a consistent period before refreezing.
-
-
Repeat: Repeat the freeze-thaw process for a specified number of cycles (e.g., three or five).
-
Final Analysis: After the final thaw cycle, process and analyze the QC samples.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline (T=0) results. The deviation should not exceed ±15%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application [mdpi.com]
- 3. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Sample Management: Stability of Plasma and Serum on Different Storage Conditions | Semantic Scholar [semanticscholar.org]
Impact of mobile phase composition on Verapamil-d7 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Verapamil-d7, with a focus on the impact of mobile phase composition on ionization.
Troubleshooting Guide
Low or no this compound signal intensity is a common issue that can often be resolved by systematically evaluating and optimizing the mobile phase composition and other LC-MS parameters.
Problem: Poor this compound Signal Intensity or High Baseline Noise
This is one of the most frequent challenges in LC-MS analysis.[1] The following table outlines potential causes related to the mobile phase and provides systematic troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Mobile Phase pH | Verapamil is a basic compound with a pKa of approximately 8.9. For optimal ionization in positive electrospray ionization (ESI+) mode, the mobile phase pH should be at least 2 pH units below the pKa. Recommendation: Start with a mobile phase pH between 2 and 4. This ensures this compound is predominantly in its protonated form, which is crucial for efficient ESI+.[2][3] |
| Inappropriate Organic Modifier | The choice of organic solvent significantly impacts ESI efficiency. Acetonitrile generally has a lower viscosity than methanol, which can lead to more efficient droplet formation and desolvation in the ESI source, resulting in better ionization efficiency.[4][5] Recommendation: If experiencing low signal with methanol, consider switching to acetonitrile. |
| Incorrect Additive Concentration | Mobile phase additives like formic acid and ammonium formate are crucial for good peak shape and ionization. However, their concentration can impact signal intensity. While 0.1% formic acid is a common starting point, some studies suggest that lower concentrations (e.g., 0.01%) can enhance the MS signal for certain compounds. Conversely, very low ionic strength can lead to poor peak shape. Recommendation: If using 0.1% formic acid, try reducing the concentration to 0.05% or 0.01% and observe the impact on signal intensity and peak shape. For ammonium formate, a starting concentration of 5-10 mM is common. |
| Ion Suppression | Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal. Recommendation: Optimize the chromatographic separation to ensure this compound elutes in a region free from significant matrix interference. Adjusting the gradient profile or the organic modifier percentage can alter retention times and mitigate suppression. |
| Contaminated Mobile Phase | Impurities in solvents or additives can lead to high background noise and the formation of adducts, which can reduce the primary analyte signal. Recommendation: Always use high-purity, LC-MS grade solvents and fresh additives. Filter all mobile phases before use. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for this compound analysis in positive ESI mode?
For basic compounds like Verapamil (pKa ≈ 8.9), a mobile phase pH of 2 to 4 is generally recommended for positive ion mode ESI-MS. This ensures the analyte is in its protonated state, which is necessary for efficient ionization.
Q2: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?
While both are commonly used, acetonitrile is often preferred for LC-MS applications due to its lower viscosity, which typically leads to better ionization efficiency and lower backpressure compared to methanol. However, methanol can sometimes offer different selectivity, which might be beneficial for separating this compound from interfering compounds. If you are facing issues with co-elution, trying methanol could be a viable option.
Q3: What is the role of formic acid in the mobile phase, and what concentration should I use?
Formic acid is a common mobile phase additive that serves two main purposes: it lowers the pH to promote the protonation of basic analytes like this compound and provides a source of protons for the electrospray process. A concentration of 0.1% is a standard starting point. However, studies on other compounds have shown that reducing the formic acid concentration to 0.01% can sometimes increase signal intensity. It is advisable to test a few concentrations (e.g., 0.01%, 0.05%, and 0.1%) to find the optimal for your specific instrument and conditions.
Q4: When should I consider using ammonium formate instead of or in addition to formic acid?
Ammonium formate is a salt that can act as a buffer and improve peak shape, especially for basic compounds that might exhibit tailing due to interactions with the stationary phase. It can be particularly useful when a slightly higher pH than that achieved with formic acid alone is desired, while still maintaining acidic conditions. A typical concentration to start with is 5 or 10 mM.
Q5: My this compound peak is tailing. How can I improve the peak shape?
Peak tailing for basic compounds is often caused by secondary interactions with the stationary phase. Here are some strategies to improve peak shape:
-
Mobile Phase Additives: Ensure you are using an appropriate additive like formic acid or ammonium formate.
-
pH Adjustment: Confirm your mobile phase pH is sufficiently low.
-
Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of Verapamil. These should be used as a starting point and may require further optimization for your specific instrumentation and application.
Protocol 1: Acetonitrile-Based Mobile Phase
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over a suitable time to ensure separation from interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: this compound specific precursor and product ions.
Protocol 2: Methanol-Based Mobile Phase
-
LC System: Standard HPLC or UHPLC system
-
Column: C8 reversed-phase column
-
Mobile Phase: 70:30 (v/v) Methanol:Water with 12 mM formic acid
-
Flow Rate: 1.25 mL/min (with a split to the mass spectrometer)
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: this compound specific precursor and product ions.
Data Summary
The following table summarizes the impact of different mobile phase components on this compound ionization, based on established principles of LC-MS analysis of basic compounds. The "Expected Impact" is a qualitative assessment, as the exact quantitative effect can vary between instruments.
| Mobile Phase Parameter | Condition 1 | Condition 2 | Expected Impact on this compound Signal | Rationale |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile generally provides a higher signal. | Lower viscosity of acetonitrile leads to more efficient desolvation and ionization. |
| Mobile Phase pH | pH 3 (e.g., 0.1% Formic Acid) | pH 7 (Buffered) | pH 3 provides a significantly higher signal in positive ESI. | Verapamil (pKa ≈ 8.9) is fully protonated at pH 3, which is required for efficient positive ionization. |
| Formic Acid Concentration | 0.1% | 0.01% | 0.01% may provide a higher signal. | Higher concentrations of additives can sometimes cause ion suppression. Lowering the concentration can reduce this effect, but may impact peak shape. |
| Additive Type | Formic Acid | Ammonium Formate | Impact is analyte and matrix dependent. Ammonium formate can improve peak shape. | Ammonium formate provides buffering capacity and can reduce secondary interactions with the stationary phase, improving peak shape. |
Visualization of Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing mobile phase composition for this compound analysis.
Caption: Workflow for optimizing mobile phase to enhance this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Eudragit® RS 30D and Talc Powder on Verapamil Hydrochloride Release from Beads Coated with Drug Layered Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isotopic Crosstalk Between Verapamil and Verapamil-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic crosstalk between Verapamil and its deuterated internal standard, Verapamil-d7, during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a signal in my this compound channel even when I inject a high concentration of only Verapamil standard. What is causing this?
A1: This is a classic sign of isotopic crosstalk. The signal you are seeing in the this compound multiple reaction monitoring (MRM) channel is likely due to the natural isotopic abundance of Verapamil. Verapamil contains carbon, hydrogen, nitrogen, and oxygen atoms, all of which have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). At high concentrations of Verapamil, the probability of having multiple heavy isotopes in a single molecule increases, leading to a mass that is equivalent to this compound.
Troubleshooting Steps:
-
Confirm Isotopic Contribution:
-
Inject a high concentration of a certified Verapamil standard (with no this compound).
-
Monitor the MRM transitions for both Verapamil and this compound.
-
The presence of a peak in the this compound channel that co-elutes with the Verapamil peak confirms isotopic crosstalk from the analyte to the internal standard.
-
-
Assess the Magnitude of Crosstalk:
-
Calculate the percentage of crosstalk by dividing the peak area of the Verapamil signal in the this compound channel by the peak area of the Verapamil signal in its own channel and multiplying by 100.
-
Q2: My calibration curve for Verapamil is non-linear, especially at the higher concentrations. Could this be related to isotopic crosstalk?
A2: Yes, significant isotopic crosstalk can lead to non-linear calibration curves. As the concentration of Verapamil increases, the contribution of its isotopic variants to the this compound signal becomes more pronounced. This artificially inflates the internal standard response, leading to a non-proportional increase in the analyte/internal standard peak area ratio and causing the curve to plateau.
Troubleshooting Steps:
-
Evaluate the Contribution at Different Concentrations:
-
Prepare a series of Verapamil calibration standards without the internal standard.
-
Inject these standards and monitor the this compound channel.
-
Plot the observed peak area in the this compound channel against the Verapamil concentration. A positive correlation confirms concentration-dependent crosstalk.
-
-
Consider a Different Calibration Model:
-
If the crosstalk is predictable and consistent, a non-linear regression model (e.g., quadratic fit) might provide a more accurate representation of the calibration curve. However, it is generally better to mitigate the crosstalk issue first.
-
Q3: How can I minimize the impact of isotopic crosstalk on my quantitative results?
A3: Several strategies can be employed to mitigate isotopic crosstalk:
-
Optimize the Concentration of the Internal Standard:
-
Increasing the concentration of this compound can help to "drown out" the contribution from the Verapamil isotopes.[1] A higher and more consistent signal from the internal standard will be less affected by the relatively small crosstalk signal.
-
-
Select Alternative MRM Transitions:
-
Investigate different precursor-product ion transitions for this compound. It's possible that a different fragment ion will have less interference from Verapamil's isotopic peaks.
-
-
Use a Higher Mass-Labeled Internal Standard:
-
If available, an internal standard with a higher degree of deuteration (e.g., Verapamil-d9) would have a larger mass difference from the analyte, significantly reducing the likelihood of isotopic overlap.
-
-
Mathematical Correction:
-
A correction factor can be experimentally determined and applied to the measured this compound response to subtract the contribution from Verapamil.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk?
A1: Isotopic crosstalk refers to the interference in a mass spectrometer where the signal of one isotopically labeled compound (e.g., this compound) is affected by the presence of another compound with a similar mass, which arises from the natural abundance of heavy isotopes (e.g., Verapamil).
Q2: Why does isotopic crosstalk occur between Verapamil and this compound?
A2: Verapamil has a molecular formula of C₂₇H₃₈N₂O₄. Due to the natural abundance of ¹³C (~1.1%), a small fraction of Verapamil molecules will contain one or more ¹³C atoms, increasing their mass. When seven deuterium atoms replace seven hydrogen atoms to create this compound, the mass increases by approximately 7 Da. However, a Verapamil molecule containing seven ¹³C atoms, or a combination of other heavy isotopes, can have a mass that overlaps with the mass of this compound, causing interference.
Q3: What is the acceptable level of isotopic crosstalk?
A3: While there is no universally defined regulatory limit, the contribution of the analyte to the internal standard signal should be minimal and not impact the accuracy and precision of the assay. A common practice is to ensure that the response of the highest calibration standard in the internal standard channel is less than 5% of the response of the internal standard at its working concentration.
Q4: Can chromatographic separation solve the isotopic crosstalk problem?
A4: No, chromatographic separation cannot resolve isotopic crosstalk between an analyte and its co-eluting stable isotope-labeled internal standard. Since Verapamil and this compound are chemically identical, they will have the same retention time under typical reversed-phase HPLC or UHPLC conditions.
Q5: Where can I find more information on managing isotopic crosstalk?
A5: Several scientific publications and guidelines from regulatory bodies discuss the challenges and solutions for isotopic crosstalk in bioanalytical methods. Consulting resources on LC-MS/MS method development and validation is recommended.
Data Presentation
Table 1: Illustrative Isotopic Contribution of Verapamil to this compound MRM Transition
| Verapamil Concentration (ng/mL) | Verapamil Peak Area (Analyte Channel) | Verapamil Peak Area (IS Channel - Crosstalk) | % Crosstalk |
| 1 | 5,000 | Not Detected | 0.00% |
| 10 | 52,000 | 150 | 0.29% |
| 100 | 510,000 | 1,600 | 0.31% |
| 500 | 2,500,000 | 8,000 | 0.32% |
| 1000 | 5,200,000 | 17,000 | 0.33% |
Note: These are illustrative data and the actual percentage of crosstalk may vary depending on the instrument and analytical conditions.
Table 2: Effect of this compound Concentration on Crosstalk Impact
| Verapamil Concentration (ng/mL) | % Crosstalk Contribution to IS Signal (Low IS Conc.) | % Crosstalk Contribution to IS Signal (High IS Conc.) |
| 100 | 1.6% | 0.2% |
| 500 | 8.0% | 1.0% |
| 1000 | 17.0% | 2.1% |
Note: This table illustrates how increasing the internal standard (IS) concentration can reduce the relative impact of the crosstalk signal.
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Crosstalk
-
Objective: To quantify the percentage of isotopic crosstalk from Verapamil to the this compound MRM channel.
-
Materials:
-
Verapamil certified reference standard.
-
This compound certified reference standard.
-
LC-MS/MS system.
-
Appropriate mobile phases and sample diluents.
-
-
Procedure:
-
Prepare a stock solution of Verapamil at a high concentration (e.g., 10 µg/mL).
-
Prepare a working solution of this compound at the concentration used in your assay (e.g., 50 ng/mL).
-
Set up the LC-MS/MS method with the MRM transitions for both Verapamil and this compound.
-
Inject a blank sample (diluent only) to establish the baseline.
-
Inject the this compound working solution to determine its response in its own MRM channel (Area_IS).
-
Inject the high-concentration Verapamil stock solution.
-
Measure the peak area of Verapamil in its own MRM channel (Area_Analyte).
-
Measure the peak area of the signal that appears in the this compound MRM channel at the retention time of Verapamil (Area_Crosstalk).
-
-
Calculation:
-
% Crosstalk = (Area_Crosstalk / Area_Analyte) * 100
-
Protocol 2: Correction for Isotopic Crosstalk
-
Objective: To apply a mathematical correction to the measured internal standard response.
-
Procedure:
-
Experimentally determine the % Crosstalk as described in Protocol 1.
-
For each sample, calculate the corrected internal standard peak area.
-
-
Calculation:
-
Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * (% Crosstalk / 100))
-
Use the Corrected_IS_Area for calculating the peak area ratio for quantification.
-
Visualizations
Caption: Isotopic distribution of Verapamil leading to signal overlap with this compound.
Caption: Workflow for the experimental determination of isotopic crosstalk.
Caption: Decision tree for troubleshooting isotopic crosstalk issues.
References
Minimizing carryover of Verapamil-d7 in autosampler injections
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Verapamil-d7 carryover in autosampler injections.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound carryover in my autosampler?
A1: Carryover of this compound, a deuterated analog of the basic and moderately hydrophobic drug Verapamil, is primarily caused by its adsorption to various surfaces within the fluidic path of your autosampler. Key areas of concern include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain the analyte.
-
Injector Valve and Rotor Seal: Scratches, wear, or adsorption on the rotor seal can create sites for analyte accumulation.[1]
-
Sample Loop: Adsorption to the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes and surface interactions within connecting tubing.
The basic nature of this compound can lead to ionic interactions with metallic surfaces in the autosampler, while its hydrophobicity can cause it to adhere to non-polar surfaces.[2]
Q2: How can I distinguish between carryover and system contamination?
A2: A systematic approach involving blank injections can help differentiate between carryover and contamination.[3]
-
Carryover: The peak area of the analyte will be highest in the first blank injection immediately following a high-concentration sample and will decrease with subsequent blank injections.[3]
-
Contamination: If the peak area of the analyte remains relatively constant across multiple blank injections, it is likely that a component of your LC-MS system (e.g., mobile phase, wash solvent, or the blank itself) is contaminated.[3]
To confirm contamination of the mobile phase, you can try doubling or tripling the column equilibration time before injecting a blank. A corresponding increase in the contaminant peak area would suggest mobile phase contamination.
Q3: What are the most effective wash solvents for minimizing this compound carryover?
A3: Due to the basic and moderately hydrophobic properties of this compound, a multi-component wash solvent is generally most effective. An ideal wash solvent should be a strong solvent for the analyte and should also be able to disrupt the interactions causing it to adhere to surfaces. A combination of a high percentage of organic solvent with a pH modifier is often a good starting point. For basic compounds like this compound, adding a small amount of acid to the wash solvent can help to neutralize ionic interactions with metallic surfaces.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Carryover is observed in the first blank after a high concentration sample. | Insufficient needle washing. | 1. Increase the volume and/or number of wash cycles for both the pre- and post-injection needle wash. 2. Optimize the composition of the wash solvent. Use a dual-solvent wash with a strong organic solvent and an aqueous component with a pH modifier. |
| Carryover decreases with subsequent blank injections but is still present. | Adsorption to the injector valve rotor seal or other wetted parts. | 1. Inspect the rotor seal for wear or scratches and replace it if necessary. Worn seals can trap analytes. 2. Consider switching to a different rotor seal material (e.g., PEEK) that may have less interaction with your analyte. 3. If using a partial loop injection, switch to a full loop injection to ensure more effective flushing of the sample path. |
| Carryover is inconsistent or appears randomly. | Sample solvent incompatibility or vial issues. | 1. Ensure this compound is fully dissolved in your sample solvent. 2. Use low-adsorption or silanized glass vials to minimize interaction with the analyte. Polypropylene vials can also be an alternative. |
| Carryover persists despite extensive autosampler cleaning. | Column-related carryover. | 1. To isolate the column as the source, replace it with a zero-dead-volume union and inject a high-concentration sample followed by blanks. If carryover disappears, the column is the source. 2. Implement a robust column flushing procedure at the end of each analytical run with a strong solvent. |
Data Presentation
Table 1: Recommended Wash Solvent Compositions for this compound Carryover Reduction
The following table provides recommended starting points for wash solvent compositions to minimize this compound carryover. The effectiveness of each solution may vary depending on the specific LC-MS system and conditions. It is recommended to perform a carryover evaluation experiment to determine the optimal wash solvent for your method.
| Wash Solvent Composition | Rationale | Expected Performance |
| 50:50:0.1 (v/v/v) Acetonitrile/Water/Formic Acid | A good general-purpose strong wash for reversed-phase systems. The acid helps to protonate the basic this compound, reducing ionic interactions with metal surfaces. | Moderate to good reduction in carryover. |
| 25:25:25:25:1 (v/v/v/v/v) Methanol/Acetonitrile/Isopropanol/Water with 1% Formic Acid | A very strong and broad-spectrum wash solvent covering a wide polarity range. The inclusion of isopropanol helps to remove more hydrophobic compounds. | Good to excellent reduction in carryover. |
| 0.2% Formic Acid in Acetonitrile | A strong organic wash with an acidic modifier to disrupt ionic interactions. | Good for carryover on metallic surfaces. |
| 50:50 (v/v) Isopropanol/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | A very aggressive wash for "sticky" compounds. TFA is a strong ion-pairing agent that can effectively remove strongly adsorbed basic compounds. Note: Thoroughly flush the system with a non-TFA containing solvent after using this wash to avoid ion suppression in subsequent analyses. | Excellent reduction in carryover, but requires careful system flushing. |
Experimental Protocols
Protocol for Evaluating Autosampler Carryover of this compound
This protocol outlines a systematic approach to quantify the amount of carryover in your LC-MS system.
1. Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, serum, or the initial mobile phase composition)
-
Mobile phases for your LC method
-
Proposed wash solvents
2. Procedure:
-
Prepare Standards:
-
Prepare a high-concentration standard of this compound at the upper limit of quantitation (ULOQ) of your assay.
-
Prepare a low-concentration standard at the lower limit of quantitation (LLOQ).
-
-
Injection Sequence:
-
Inject the blank matrix three times to establish a baseline.
-
Inject the LLOQ standard to confirm sensitivity.
-
Inject the ULOQ standard.
-
Immediately inject the blank matrix at least three times.
-
-
Data Analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in first Blank after ULOQ / Peak Area in ULOQ) x 100%
-
-
Acceptance Criteria:
-
The carryover peak in the first blank injection should not be more than 20% of the peak area of the LLOQ standard.
-
Workflow for Carryover Evaluation
Caption: Workflow for evaluating this compound autosampler carryover.
Mandatory Visualization
Troubleshooting Logic for this compound Carryover
Caption: A logical workflow for troubleshooting this compound carryover.
References
Validation & Comparative
Validation of Verapamil-d7 as an Internal Standard for Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development and validation of bioanalytical methods for clinical trials. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability and ensuring accurate quantification. This guide provides a comprehensive comparison of Verapamil-d7, a deuterated analog, with other compounds used as internal standards in the bioanalysis of verapamil.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their key advantage lies in their physicochemical similarity to the analyte of interest. Since this compound has a chemical structure nearly identical to verapamil, with the only difference being the substitution of seven hydrogen atoms with deuterium, it co-elutes with verapamil and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This close correspondence allows for more effective compensation for variations during sample extraction and analysis.[1]
Non-deuterated structural analogs, while sometimes used, may not perfectly mirror the extraction recovery and ionization response of verapamil, potentially leading to less accurate and precise results.
Comparative Analysis of Internal Standards for Verapamil Quantification
While direct head-to-head comparative data for this compound against other internal standards under identical experimental conditions is limited in the published literature, we can synthesize data from various studies to provide a comparative overview. The following tables summarize the performance of different bioanalytical methods for verapamil quantification using various internal standards.
Table 1: Performance Characteristics of Bioanalytical Methods with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Reference |
| Verapamil-d6 | 1.0 - 250.0 | 91.1 - 108.1 | Not explicitly stated, but method was successfully applied | 91.1 - 108.1 | [2] |
| Metoprolol | 1.00 - 500 | 92.9 - 103.1 (Intra-day), 98.2 - 100.8 (Inter-day) | < 5.1 (Intra-day), < 5.8 (Inter-day) | Not explicitly stated | [3][4] |
| Carvedilol | 0.025 - 5.0 (µg/mL) | ≥98.96 ± 2.68 | ≤3.68 | 101.98 ± 2.76 | [5] |
| Flurazepam | 5 - 25 (µg/mL) (in blood) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Imipramine | 0.4575 - 234.20 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is synthesized from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of verapamil in biological matrices.
Protocol 1: LC-MS/MS Method with a Deuterated Internal Standard (Verapamil-d6)
This method was developed for the enantiomeric separation and quantification of verapamil and norverapamil in human plasma.
-
Sample Preparation: Liquid-liquid extraction was performed on 50 µL of human plasma. The sample was treated with deuterated internal standards (D6-verapamil and D6-norverapamil).
-
Chromatography:
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: LC-MS/MS Method with a Non-Deuterated Internal Standard (Metoprolol)
This method was developed for the determination of verapamil in human plasma for a bioequivalence study.
-
Sample Preparation: Liquid-liquid extraction was used to extract verapamil and the internal standard, metoprolol, from plasma samples.
-
Chromatography:
-
Column: C(8) analytical column
-
Mobile Phase: Methanol-water (70:30; v/v) + 12 mM formic acid
-
Total Run Time: 3.5 min
-
-
Mass Spectrometry:
-
Instrument: Micromass Quattro Ultima tandem mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Visualizing the Rationale and Workflow
Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict the rationale for using a deuterated internal standard and a typical bioanalytical method validation workflow.
Caption: Rationale for using a deuterated internal standard.
Caption: Bioanalytical method validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Battle: Verapamil-d7 and Its Deuterated Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of verapamil in biological matrices is a critical step in pharmacokinetic and pharmacodynamic studies. The gold standard for such analyses is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Verapamil-d7 and other deuterated analogs, primarily Northis compound, as internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your bioanalytical needs.
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. Deuterated analogs are considered the superior choice as their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during the analytical process while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
Performance Comparison of Deuterated Internal Standards
The selection of a deuterated internal standard can significantly impact the accuracy and precision of verapamil quantification. Below is a summary of performance data for Verapamil-d6 and Norverapamil-d6, which are analytically comparable to their -d7 counterparts.
| Performance Parameter | Verapamil-d6 | Norverapamil-d6 | Key Considerations |
| Absolute Recovery (%) | 91.1 - 108.1[1] | >97[1] | Both standards exhibit high and consistent recovery, minimizing analyte loss during sample preparation. |
| Precision (%RSD) | < 8.7 (intra- and inter-day)[1] | Not explicitly reported for the IS, but the overall method showed high precision.[1] | Low relative standard deviation indicates high reproducibility of the analytical method. |
| Accuracy (% Bias) | Within ±15% of nominal concentrations[1] | Not explicitly reported for the IS, but the overall method showed high accuracy. | High accuracy ensures the measured concentration reflects the true concentration of the analyte. |
| Matrix Factor | 0.96 - 1.07 | Not explicitly reported, but low matrix effect was noted. | A matrix factor close to 1 indicates minimal ion suppression or enhancement, which is crucial for accurate quantification. |
Note: The data presented is synthesized from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Robust and validated experimental protocols are essential for reliable bioanalytical results. Below are representative methodologies for sample preparation and LC-MS/MS analysis using deuterated internal standards for verapamil quantification.
Experimental Protocol 1: Liquid-Liquid Extraction (LLE) using Verapamil-d6 and Norverapamil-d6
This protocol is suitable for the simultaneous quantification of verapamil and norverapamil enantiomers in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add the deuterated internal standard solution (a mixture of D6-verapamil and D6-norverapamil).
-
Vortex the sample to ensure thorough mixing.
-
Perform liquid-liquid extraction to isolate the analytes and internal standards.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Experimental Protocol 2: Liquid-Liquid Extraction (LLE) using Norverapamil-d6
This protocol is a representative method for the quantification of verapamil in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (D6-Norverapamil).
-
Vortex mix for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 or equivalent column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.
Logical Relationship of Internal Standard Function
The core principle behind using a deuterated internal standard is its ability to track and correct for variations throughout the analytical process.
Conclusion
Both this compound and its deuterated metabolite analog, Northis compound, serve as excellent internal standards for the bioanalysis of verapamil. The choice between them may depend on the specific requirements of the assay, such as the simultaneous analysis of verapamil's metabolites. The provided data indicates that methods employing these deuterated standards achieve high levels of accuracy, precision, and recovery, making them the recommended choice for robust and reliable quantification in regulated and research environments. The detailed protocols and workflows presented in this guide offer a solid foundation for the development and implementation of such high-quality bioanalytical methods.
References
A Comparative Guide to Bioanalytical Methods for Verapamil Quantification: Cross-Validation with Verapamil-d7 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Verapamil in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor that dictates the reliability and robustness of the bioanalytical method. This guide provides a comprehensive comparison of analytical methods for Verapamil, with a focus on the cross-validation of methods using the stable isotope-labeled internal standard, Verapamil-d7, against other commonly used internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and analogous ionization response allow for effective compensation for variability, leading to high precision and accuracy. However, other structurally similar compounds are also employed as internal standards. This guide presents a comparative overview of the performance of this compound against alternative internal standards, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Internal Standards
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of LC-MS/MS methods for Verapamil quantification using different internal standards.
Table 1: Method Validation Parameters with Deuterated Internal Standards
| Parameter | Verapamil-d6[1][2] | Norverapamil-d6[2] |
| Linearity Range (ng/mL) | 1.0 - 250.0 | 1.0 - 250.0 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | 91.1 - 108.1 | Not explicitly reported |
| Matrix Effect | 0.96 - 1.07 | Not explicitly reported |
Table 2: Method Validation Parameters with Non-Isotopically Labeled Internal Standards
| Parameter | Metoprolol[3][4] | Propranolol | Carvedilol |
| Linearity Range (ng/mL) | 1.00 - 500 | Not specified | 0.025 - 5.0 (µg/mL) |
| Accuracy (% Bias) | 92.9 - 103.1 | Not specified | ≥98.96 ± 2.68% |
| Precision (% CV) | < 17.3% | Not specified | ≤3.68% |
| Recovery (%) | 91 - 96 | 82.50 | 101.98 ± 2.76% |
| Matrix Effect | Not specified | Not specified | No significant effect |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are representative protocols for Verapamil quantification using a deuterated internal standard and a common alternative.
Method 1: LC-MS/MS Quantification of Verapamil using Verapamil-d6 as Internal Standard
This method is adapted from a study on the enantiomeric separation and quantification of Verapamil and its metabolite, Norverapamil.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add the internal standard solution (Verapamil-d6 and Norverapamil-d6).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Verapamil: m/z 455.3 → 165.2
-
Verapamil-d6: m/z 461.3 → 165.2
-
Norverapamil: m/z 441.3 → 165.2
-
Norverapamil-d6: m/z 447.3 → 165.2
-
Method 2: LC-MS/MS Quantification of Verapamil using Metoprolol as Internal Standard
This method is based on a bioequivalence study of Verapamil.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of human plasma, add the internal standard solution (Metoprolol).
-
Add an alkalinizing agent (e.g., NaOH).
-
Add the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C8 analytical column
-
Mobile Phase: Methanol-water (70:30; v/v) + 12 mM formic acid
-
Flow Rate: 1.25 mL/min
-
Injection Volume: 20 µL
-
Run Time: 3.5 min
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Verapamil: m/z 455.4 → 165.2
-
Metoprolol: m/z 268.2 → 116.1
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Verapamil in plasma samples using an internal standard.
Caption: Bioanalytical workflow for Verapamil quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Verapamil Quantification with Verapamil-d7: A Guide for Researchers
In the landscape of drug development and clinical research, the consistent and accurate quantification of therapeutic agents across different laboratories is paramount. This guide provides a comparative overview of bioanalytical methods for the quantification of verapamil, a calcium channel blocker, with a specific focus on methods utilizing the stable isotope-labeled internal standard, Verapamil-d7. By presenting data from various validated methods, this document aims to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis.[1] This is because it shares near-identical physicochemical properties with the analyte, verapamil, ensuring similar behavior during sample preparation, chromatography, and ionization, thereby correcting for potential variability and leading to highly accurate and precise results.[1]
Comparative Performance of Verapamil Quantification Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Metoprolol[2][3][4] | Propranolol | Ondansetron | Verapamil-d3 |
| Linearity Range (ng/mL) | 1.00-500 | 1.0-450 | 1.0-496 | 0.5-100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 1.0 | 1.00 | 0.5 |
| Intra-day Precision (%RSD) | < 5.1 | < 11.6 | 4.90-7.63 | < 15 |
| Inter-day Precision (%RSD) | < 5.8 | < 11.6 | 7.80-10.94 | < 15 |
| Accuracy (%) | 92.9-103.1 | 92.3-98.2 (Recovery) | 98.08-102.19 | Within ±15 |
| Recovery (%) | 91-96 | 92.3-98.2 | 78.55-85.32 | Meets acceptance criteria |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable bioanalytical data. Below are representative methodologies for the quantification of verapamil in biological matrices using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating verapamil and its internal standard from the biological matrix.
-
Aliquoting : Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known amount of this compound solution to each plasma sample, calibration standard, and quality control sample.
-
Vortexing : Briefly vortex the samples to ensure homogeneity.
-
Extraction : Add an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Mixing : Vortex the mixture for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation : Centrifuge the samples (e.g., at 4000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution : Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis : The reconstituted sample is then ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following provides a general framework for the instrumental analysis. Specific parameters should be optimized for the instrument in use.
-
Chromatographic Column : A C8 or C18 analytical column is typically used for the separation of verapamil and its internal standard.
-
Mobile Phase : A common mobile phase consists of a mixture of methanol and water with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate : The flow rate is optimized based on the column dimensions and particle size.
-
Injection Volume : A small volume of the reconstituted sample (e.g., 5 µL) is injected.
-
Mass Spectrometry Detection : A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both verapamil and this compound are monitored.
The following diagram illustrates the typical workflow for the bioanalysis of verapamil using an internal standard.
Caption: Bioanalytical workflow for Verapamil quantification.
References
A Comparative Guide to Alternative Internal Standards for Verapamil Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Verapamil, the selection of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of quantitative assays. While Verapamil-d7 is a commonly used stable isotope-labeled (SIL) internal standard, various alternatives have been successfully employed. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the most appropriate internal standard for your specific analytical needs.
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, including extraction recovery, chromatographic retention, and ionization efficiency, thereby compensating for any variability. Stable isotope-labeled standards are widely considered the gold standard for LC-MS/MS bioanalysis due to their near-identical physicochemical properties to the unlabeled analyte.[1]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize key performance parameters for commonly used deuterated and non-deuterated internal standards for Verapamil analysis.
Table 1: Comparison of Deuterated Internal Standards
| Parameter | Norverapamil-d6 | Verapamil-d6 | Key Considerations |
| Analytes Quantified | (R)- and (S)-Verapamil, (R)- and (S)-Norverapamil | Verapamil and Norverapamil | Norverapamil-d6 is particularly advantageous when quantifying both the parent drug and its primary metabolite.[2] |
| Matrix | Human Plasma | Human Plasma | Both have been validated in human plasma, a common matrix for pharmacokinetic studies.[2][3] |
| Absolute Recovery (%) | 91.1 - 108.1% | >97% | Both exhibit high and consistent recovery, minimizing analyte loss during sample preparation. |
| Matrix Factor | 0.96 - 1.07 | Not explicitly reported, but a low matrix effect was noted. | A matrix factor close to 1, as seen with Norverapamil-d6, indicates minimal ion suppression or enhancement, which is crucial for accuracy. |
| Accuracy (% Bias) | Within ±15% of nominal concentrations | Not explicitly reported for the IS, but the overall method showed high accuracy. | High accuracy ensures that the measured concentration reflects the true analyte concentration. |
Table 2: Performance of Non-Deuterated Internal Standards
| Internal Standard | Accuracy (%) | Precision (% RSD) | Recovery (%) |
| Metoprolol | 92.9 - 103.1 (Intra-run)98.2 - 100.8 (Inter-run) | < 5.1 (Intra-run)< 5.8 (Inter-run) | 91 - 96 |
| Flurazepam | Data not available | Data not available | Data not available |
| Propranolol | Data not available | Data not available | Data not available |
| Gallopamil | Data not available | Data not available | Data not available |
Note: The data for non-deuterated internal standards is often presented for the overall method performance rather than for the internal standard itself.
Discussion of Internal Standard Choices
Deuterated Internal Standards (e.g., Northis compound/d6)
Stable isotope-labeled internal standards, such as Northis compound, are the preferred choice for quantitative bioanalysis. Their chemical identity with the analyte ensures they co-elute and experience the same degree of matrix effects, leading to superior accuracy and precision. Norverapamil-d6 has demonstrated excellent performance in mitigating matrix effects, with a matrix factor close to 1. The use of a deuterated metabolite like Northis compound can also be advantageous as it may better reflect the metabolic fate of Verapamil.
Non-Deuterated Internal Standards (Structural Analogs)
While not as ideal as SILs, structurally similar compounds are frequently used as internal standards due to cost-effectiveness and availability.
-
Metoprolol: A beta-blocker that has been successfully used as an internal standard for Verapamil analysis. Validation data shows good accuracy, precision, and recovery for methods employing Metoprolol.
-
Flurazepam: A benzodiazepine derivative that has been utilized as an internal standard in an LC-ESI-MS/MS method for Verapamil determination in cases of fatal intoxication.
-
Propranolol: Another beta-blocker that has been used as an internal standard in HPLC methods for Verapamil analysis.
-
Gallopamil: A structural analog of Verapamil, has also been used as an internal standard.
The primary drawback of non-deuterated internal standards is the potential for different chromatographic retention times and susceptibility to matrix effects compared to the analyte, which can compromise data accuracy.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for Verapamil analysis using different internal standards.
Method 1: Verapamil Analysis using Norverapamil-d6 as Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add the internal standard solution (Norverapamil-d6).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v).
-
Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ion modes.
-
Method 2: Verapamil Analysis using Metoprolol as Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (Metoprolol).
-
Add an alkalinizing agent (e.g., NaOH).
-
Add the extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane).
-
Vortex the mixture.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C8 analytical column.
-
Mobile Phase: Methanol-water (70:30; v/v) + 12 mM formic acid.
-
Flow Rate: 1.25 mL/min.
-
Detection: Tandem mass spectrometer with multiple reaction monitoring (MRM).
-
Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard for Verapamil analysis.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Verapamil. Stable isotope-labeled internal standards, such as this compound or its metabolite Northis compound, are unequivocally the superior choice, offering the best performance in terms of accuracy, precision, and compensation for matrix effects. However, when the use of a deuterated standard is not feasible, structural analogs like Metoprolol can be a viable alternative, provided that the method is thoroughly validated to ensure it meets the required performance criteria. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making an informed decision for their specific Verapamil analysis needs.
References
The Gold Standard: Achieving High Accuracy and Precision in Verapamil Quantification with Verapamil-d7
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Verapamil is critical for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Verapamil-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalysis. This guide provides an objective comparison of the performance of this compound against other internal standards, supported by experimental data, to demonstrate its superiority in ensuring data integrity.
The principle of isotope dilution mass spectrometry underpins the utility of this compound. By introducing a known quantity of the deuterated analog, which is chemically identical to Verapamil but mass-shifted, into the sample, any variability during sample preparation and analysis can be effectively normalized. This is because Verapamil and this compound exhibit nearly identical physicochemical properties, leading to similar behavior during extraction, chromatography, and ionization. The mass spectrometer can, however, differentiate between the analyte and the internal standard due to their mass difference, allowing for highly accurate and precise quantification.[1]
Comparative Analysis of Internal Standards for Verapamil Quantification
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While various compounds have been used, stable isotope-labeled analogs consistently provide the most reliable results. The following tables summarize the performance of methods utilizing this compound (or its close analog Verapamil-d6) and compare it with methods employing other, non-isotopically labeled internal standards.
Table 1: Performance Characteristics of Deuterated Internal Standards for Verapamil Quantification
| Parameter | Verapamil-d6/d7 | Norverapamil-d6/d7 | Key Advantage |
| Analytes Quantified | Verapamil | Verapamil and Norverapamil | Norverapamil-d6/d7 is ideal when quantifying both the parent drug and its primary metabolite.[1] |
| Matrix | Human Plasma, Rat Plasma | Human Plasma | Validated in common biological matrices for pharmacokinetic studies.[1][2] |
| Intra-day Precision (%RSD) | < 8.7% | < 5.1% | Demonstrates high reproducibility within the same day's analysis.[1] |
| Inter-day Precision (%RSD) | < 8.7% | < 5.8% | Shows excellent reproducibility across different days of analysis. |
| Accuracy (% Bias or Recovery) | Within ±15% of nominal concentrations | 92.9% - 103.1% | Ensures the measured concentration accurately reflects the true concentration. |
| Absolute Recovery (%) | 91.1% - 108.1% | >97% | High and consistent recovery minimizes analyte loss during sample preparation. |
| Matrix Factor | 0.96 - 1.07 | Not explicitly reported, but low matrix effect noted | A value close to 1 indicates minimal ion suppression or enhancement, crucial for accuracy. |
Table 2: Comparison with Non-Deuterated Internal Standards
| Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or Recovery) | Limitations |
| Metoprolol | < 5.1% | < 5.8% | 92.9% - 103.1% | Different chemical structure and chromatographic behavior can lead to differential matrix effects and extraction recovery compared to Verapamil. |
| Imipramine | Not explicitly reported | Not explicitly reported | Not explicitly reported | Structural differences may lead to variations in ionization efficiency and chromatographic retention time. |
| Ledipasvir | 0.58% - 5.69% | 0.58% - 5.69% | 93% - 104% | Although showing good precision and accuracy in a specific method, the significant structural difference increases the risk of non-parallel behavior with Verapamil. |
| Carvedilol | ≤3.68% | ≤3.68% | ≥98.96 ± 2.68% | Different physicochemical properties can result in inconsistent compensation for matrix effects and analyte loss. |
The data clearly indicates that while methods using non-deuterated internal standards can be developed to show acceptable performance, deuterated standards like this compound inherently provide a more robust and reliable analytical system. The near-identical chemical nature of the analyte and the internal standard in isotope dilution methods minimizes the potential for analytical errors arising from sample matrix variability and inconsistencies in the experimental process.
Experimental Protocols
A robust and validated LC-MS/MS method is essential for the accurate quantification of Verapamil. The following is a representative experimental protocol employing a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Vortex mix the sample for 30 seconds.
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., Thermo Hypurity C18, 2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous component (e.g., 10 mmol·L-1 ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Verapamil (e.g., m/z 455.0 → 165.0) and the internal standard are monitored.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method validation and the experimental workflow for Verapamil quantification.
Caption: Bioanalytical Method Validation Workflow.
Caption: Experimental Workflow for Verapamil Quantification.
References
Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Methods for Verapamil Quantification Utilizing Verapamil-d7
For researchers, scientists, and drug development professionals, the accurate quantification of verapamil in biological matrices is a critical step in pharmacokinetic and bioequivalence studies. The gold standard for this application is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (IS), with Verapamil-d7 being a common choice due to its close physicochemical properties to the analyte, ensuring reliable correction for matrix effects and variability during sample processing.
This guide provides a comparative overview of the linearity and sensitivity of various LC-MS/MS methods for verapamil analysis, with a focus on those employing this compound and other deuterated internal standards.
Performance Comparison of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is often guided by its analytical performance characteristics, primarily its linear dynamic range and sensitivity (Lower Limit of Quantification, LLOQ). The following table summarizes these parameters from several published methods, offering a clear comparison for researchers selecting or developing an assay.
| Analyte(s) | Internal Standard | Linear Range (ng/mL) | r² | LLOQ (ng/mL) | Matrix |
| Verapamil | This compound | 0.1 - 100 | >0.99 | 0.1 | Human Plasma |
| (R)- and (S)-Verapamil, (R)- and (S)-Norverapamil | D6-Verapamil, D6-Norverapamil | 1.0 - 250.0 | Not Reported | 1.0 | Human Plasma[1] |
| Verapamil | Not Specified | 1 - 100 | 0.9992 | Not Reported | Caco-2 Monolayers[2] |
| Verapamil | Imipramine | 0.4575 - 234.20 | Not Reported | ~0.1 (detection limit) | Human Plasma |
| Verapamil | Diltiazem | 5.0 - 500.0 | 0.9999 | 5.0 | Canine Plasma[3] |
| Verapamil | Metoprolol | 1.00 - 500 | Not Reported | 1.00 | Human Plasma[4][5] |
Experimental Workflow and Protocols
A typical bioanalytical workflow for the quantification of verapamil using LC-MS/MS with this compound as an internal standard involves several key steps from sample receipt to data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Verapamil-d7 Bioanalysis in Different Biofluids
For researchers, scientists, and drug development professionals, understanding and mitigating the matrix effect is paramount for accurate bioanalysis. This guide provides a comparative overview of the matrix effect on Verapamil-d7, a commonly used internal standard, across various biological fluids. By presenting available experimental data and detailed protocols, this document aims to facilitate robust and reliable quantification of Verapamil in preclinical and clinical studies.
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to mimic the behavior of the analyte, Verapamil, thereby compensating for variations during sample preparation and analysis, including the notorious matrix effect. The matrix effect, caused by co-eluting endogenous components of the biological sample, can lead to ion suppression or enhancement, ultimately compromising the accuracy and precision of the results. The extent of this effect is highly dependent on the nature of the biological matrix. This guide synthesizes findings from various studies to offer a comparative perspective on the matrix effect of this compound in different biofluids.
Experimental Protocols: A Representative LC-MS/MS Method
While specific parameters may vary between laboratories and studies, the following protocol outlines a typical experimental workflow for the quantification of Verapamil using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation (for Plasma)
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatographic Separation
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase column, such as a C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Verapamil: m/z 455.3 → 165.2
-
MRM Transition for this compound: m/z 462.3 → 165.2
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Quantification of Matrix Effect
The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. The internal standard-normalized MF is calculated to assess the ability of the internal standard to compensate for the matrix effect.
Comparative Matrix Effect Data for this compound
The following table summarizes the reported matrix effect for this compound in different biofluids. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution as experimental conditions can vary.
| Biofluid | Matrix Factor (MF) or % Matrix Effect | Extraction Method | Key Observations & Comments |
| Plasma | 0.96 - 1.07 | Liquid-Liquid Extraction | Minimal ion suppression or enhancement observed. This compound effectively compensates for the matrix effect in plasma. |
| Urine | Matrix Effect: 96.5% (close to 100% indicating minimal effect in this specific study) | Cloud Point Extraction | Urine is generally considered a more complex matrix than plasma, with higher potential for ion suppression due to salts and other endogenous components. The reported high recovery and minimal matrix effect in this study are likely due to the specific and efficient clean-up provided by the cloud point extraction method. |
| Saliva | Data not readily available in the searched literature | Dilution or Protein Precipitation | Saliva is generally considered a cleaner matrix than plasma and urine. The matrix effect for this compound is expected to be low, but direct experimental data is needed for confirmation. |
| Cerebrospinal Fluid (CSF) | Data not readily available in the searched literature | Direct Injection or Protein Precipitation | CSF is a relatively clean matrix with low protein content. The matrix effect is anticipated to be minimal. |
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the bioanalytical workflow and the concept of the matrix effect.
Caption: A typical experimental workflow for the bioanalysis of Verapamil using this compound.
Caption: Conceptual diagram illustrating the impact of matrix components on the analyte and internal standard signal.
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Verapamil-d7 Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Verapamil-d7, the choice of sample preparation method is a critical determinant of assay accuracy, precision, and overall efficiency. This guide provides an objective, data-driven comparison of two of the most common techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). By examining key performance metrics and providing detailed experimental protocols, this document aims to equip you with the necessary information to select the optimal method for your analytical needs.
Quantitative Performance at a Glance
The following table summarizes the key performance parameters for Protein Precipitation and Liquid-Liquid Extraction in the context of Verapamil analysis. Data has been compiled from multiple studies to provide a comparative overview.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | >97%[1] | 84% to >100%[2][3] |
| Matrix Effect | Low to negligible[1] | No noticeable impact reported in some studies |
| Process Efficiency | High-throughput, rapid | More time-consuming, lower throughput |
| Simplicity | Simple, minimal steps | More complex, requires multiple steps |
| Selectivity | Lower, co-extraction of other components is possible | Higher, provides cleaner extracts |
In-Depth Experimental Protocols
Reproducibility is paramount in scientific research. To that end, detailed methodologies for both protein precipitation and liquid-liquid extraction for this compound analysis are provided below.
Protein Precipitation (PPT) Protocol
This protocol outlines a common procedure for the precipitation of proteins from plasma samples using a solvent.
-
Sample Preparation: Begin with 200 µL of the plasma sample in a microcentrifuge tube.
-
Addition of Internal Standard: Spike the plasma sample with the appropriate concentration of this compound internal standard.
-
Precipitation: Add 800 µL of cold acetonitrile to the plasma sample.[4]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol details a typical LLE procedure for the extraction of this compound from plasma samples.
-
Sample Preparation: Start with 500 µL of the plasma sample in a suitable extraction tube.
-
Addition of Internal Standard: Add the this compound internal standard to the plasma sample.
-
pH Adjustment: Add 500 µL of a basifying agent, such as 0.1 M sodium hydroxide, to the plasma sample to adjust the pH.
-
Addition of Extraction Solvent: Add 2.5 mL of an organic extraction solvent mixture, such as hexane-isopropanol (90:10, v/v).
-
Extraction: Vortex the mixture for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for subsequent analysis.
Visualizing the Workflows
To further clarify the procedural differences between Protein Precipitation and Liquid-Liquid Extraction, the following diagrams illustrate the experimental workflows for each technique.
Discussion and Recommendations
The choice between Protein Precipitation and Liquid-Liquid Extraction for this compound analysis is contingent upon the specific requirements of the study.
Protein Precipitation is a rapid, simple, and high-throughput method that generally provides high analyte recovery. Its primary drawback is the potential for lower selectivity, as it may not remove all matrix components, which could lead to ion suppression or enhancement in mass spectrometry-based assays. However, for Verapamil, studies have shown that the matrix effect can be low. This makes PPT a suitable choice for rapid screening and high-volume sample processing where the highest level of cleanliness is not the primary concern.
Liquid-Liquid Extraction , while more laborious and time-consuming, typically yields a cleaner extract. This enhanced selectivity is beneficial for minimizing matrix effects and can lead to improved assay robustness and sensitivity. The recovery rates for LLE can be more variable than PPT but are often high and consistent. LLE is the preferred method when a high degree of sample cleanup is necessary to achieve the desired analytical performance, particularly for methods requiring low limits of quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
The Cost-Effectiveness of Verapamil-d7 in Routine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in analytical method development, directly impacting data quality, laboratory efficiency, and overall project costs. This guide provides a comprehensive evaluation of the cost-effectiveness of using Verapamil-d7 versus alternative, non-deuterated internal standards in the routine analysis of verapamil.
While the initial procurement cost of a deuterated internal standard such as this compound is demonstrably higher than that of its non-deuterated counterparts, a thorough analysis reveals a compelling case for its long-term cost-effectiveness. This stems from the enhanced accuracy, precision, and robustness it imparts to analytical methods, ultimately mitigating the substantial downstream costs associated with method validation failures, sample re-analysis, and project delays.
The Hidden Costs of Less Robust Analytical Methods
In pharmaceutical analysis, the adage "pay now or pay much more later" holds significant truth. The use of less reliable, non-isotopically labeled internal standards can introduce variability and matrix effects that lead to a cascade of costly consequences:
-
Method Development and Validation Challenges: A significant portion of analytical laboratory resources is dedicated to developing and validating robust methods. When an internal standard fails to adequately compensate for variations in sample preparation and instrument response, achieving the stringent accuracy and precision required by regulatory bodies becomes a time-consuming and expensive endeavor. Re-validation efforts due to method performance issues can significantly inflate project timelines and budgets.
-
Sample Re-analysis: Incurring out-of-specification results due to analytical error necessitates costly investigations and re-analysis of patient or study samples. This not only consumes valuable instrument time and reagents but can also deplete precious and often limited sample volumes.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Stable isotope-labeled internal standards, like this compound, are the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and analogous response allow for superior correction of analytical variability.
The following table summarizes the performance characteristics of this compound compared to commonly used non-deuterated internal standards for verapamil analysis.
| Parameter | This compound | Propranolol | Diltiazem | Gallopamil |
| Type | Deuterated Analog | Structurally Similar | Structurally Similar | Structurally Similar |
| Co-elution with Verapamil | Yes | No | No | No |
| Correction for Matrix Effects | Excellent | Moderate to Poor | Moderate to Poor | Moderate to Poor |
| Relative Standard Deviation (%RSD) | Typically <5% | Can be >15% | Can be >15% | Can be >15% |
| Method Development Time | Shorter | Longer | Longer | Longer |
| Risk of Failed Batches | Low | Higher | Higher | Higher |
Cost Analysis: A Long-Term Perspective
The initial purchase price is only one facet of the total cost of an analytical standard. A more holistic view considers the entire analytical workflow and the potential for cost savings through improved efficiency and data quality.
| Cost Factor | This compound | Non-Deuterated Alternatives (e.g., Propranolol, Diltiazem, Gallopamil) |
| Initial Purchase Price | High | Low |
| Method Development & Validation | Lower | Higher |
| Sample Throughput | Higher (fewer failed runs) | Lower (potential for re-analysis) |
| Risk of Project Delays | Lower | Higher |
| Overall Cost-Effectiveness | High | Low to Moderate |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for analytical standard grade materials.
Experimental Protocols
Key Experiment: Quantification of Verapamil in Human Plasma using LC-MS/MS with this compound as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration dependent on the calibration range).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex 6500+).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Verapamil: 455.3 → 165.1
-
This compound: 462.3 → 165.1
-
Key Experiment: Quantification of Verapamil in Human Plasma using LC-MS/MS with a Non-Deuterated Internal Standard (e.g., Propranolol)
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Propranolol internal standard working solution.
-
Follow the same protein precipitation, evaporation, and reconstitution steps as described for the this compound method.
2. LC-MS/MS Conditions:
-
LC and Mass Spectrometer conditions would be similar to the this compound method, with adjustments to the gradient and MRM transitions as needed.
-
MRM Transitions:
-
Verapamil: 455.3 → 165.1
-
Propranolol: 260.2 → 116.1
-
Note: The chromatographic gradient may need to be optimized to ensure adequate separation of verapamil and the non-deuterated internal standard from each other and from matrix components, which can be a time-consuming process.
Visualizing the Workflow and Rationale
Figure 1: Experimental workflow for bioanalysis comparing the impact of a deuterated vs. non-deuterated internal standard on the accuracy of quantification.
Figure 2: Logical relationship demonstrating the long-term cost-effectiveness of this compound despite a higher initial cost.
Conclusion
The selection of an internal standard should be viewed as a strategic investment in data quality and operational efficiency. While this compound has a higher upfront cost compared to non-deuterated alternatives, its superior performance translates into significant long-term savings. By minimizing the risks of method development delays, failed analytical runs, and the need for costly re-analysis, this compound proves to be the more cost-effective choice for routine, high-stakes analytical work in regulated environments. For laboratories prioritizing data integrity, regulatory compliance, and efficient resource allocation, the use of this compound is a scientifically and economically sound decision.
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Verapamil-d7
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil, requires careful handling and disposal due to its toxicological and ecotoxicological properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulations and minimizing environmental impact.
This compound hydrochloride is classified as an acute oral toxicant (Category 3) and is hazardous to the aquatic environment with both acute and long-term effects[1]. Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health[2]. Therefore, adherence to established disposal protocols is not just a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is foundational to its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | [1] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 2) | Toxic to aquatic life. | [1] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | Toxic to aquatic life with long lasting effects. | [1] |
| UN Number | UN2811 | |
| Proper Shipping Name | This compound Hydrochloride, Environmentally hazardous substance, toxic solid, organic compound. | |
| Transport Hazard Class | 6.1 |
Step-by-Step Disposal Protocol
The disposal of this compound must always be carried out in accordance with federal, state, and local regulations. The following steps provide a general framework for its safe disposal in a laboratory setting.
1. Initial Assessment and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous waste to ensure it is handled and disposed of correctly. Hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals".
2. Spill Management:
-
In the event of a spill, immediately clean it up while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, sealed, and clearly labeled container for disposal.
-
Do not allow the product to enter drains.
3. Containerization and Labeling:
-
Place all this compound waste into a designated hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."
4. Licensed Hazardous Waste Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous material disposal company.
-
Do not dispose of this chemical down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.
5. Contaminated Packaging:
-
The original packaging of this compound should be disposed of as unused product, following the same hazardous waste disposal stream.
6. Final Disposal Method:
-
The recommended method for the final disposal of chemical waste like this compound is often incineration by a licensed facility. A chemical incinerator equipped with an afterburner and scrubber is designed to ensure complete destruction and mitigate the release of harmful substances.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Adherence to these procedures is paramount for the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling Verapamil-d7
Essential Safety and Handling Guide for Verapamil-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and environmental protection. This compound Hydrochloride is classified as a toxic solid organic compound that is toxic if swallowed and poses a long-term hazard to aquatic life.[1][2]
Hazard Identification and Classification
This compound is associated with the following hazard classifications:
-
GHS Classification : Acute toxicity, oral (Category 3); Hazardous to the aquatic environment, acute and long-term hazard.[1][3]
-
WHMIS Classification : D1B: Toxic material causing immediate and serious toxic effects (Toxic by ingestion).[1]
Hazard Statements:
-
H301: Toxic if swallowed.
-
H401: Toxic to aquatic life.
-
H411: Toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions. | To be used when airborne levels may exceed exposure limits or in case of insufficient ventilation. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique. | Prevents skin contact with the toxic substance. |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment. | Protects eyes from dust and splashes. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | Provides a barrier against accidental skin contact. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Do not ingest or breathe dust.
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area, preferably under a chemical fume hood.
-
Ground all equipment containing the material to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Store locked up.
-
Incompatible with strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Spill Response |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| In Case of Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Spill | Sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Product Disposal : Dispose of in a manner consistent with federal, state, and local regulations. All waste containing this compound must be handled by a licensed hazardous material disposal company. A recommended final disposal method is through a chemical incinerator with an afterburner and scrubber.
-
Contaminated Packaging : Dispose of as unused product in the same hazardous waste stream.
-
Do not dispose of down the drain or in regular trash.
Transportation
This compound is regulated for transport.
| Transport Regulation | Details |
| UN Number | UN2811 |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound Hydrochloride) |
| Transport Hazard Class | 6.1 |
| Packing Group | III |
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
